molecular formula C17H23N3O B170771 1-Benzyl-4-morpholinopiperidine-4-carbonitrile CAS No. 13801-04-2

1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Katalognummer: B170771
CAS-Nummer: 13801-04-2
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: HIEYIMKYHGUDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS 13801-04-2) is a chemical compound with the molecular formula C17H23N3O and a molecular weight of 285.39 g/mol . This piperidine carbonitrile derivative is characterized by a benzyl group at the 1-position and a morpholino substituent at the 4-position of the piperidine ring, which is also functionalized with a nitrile group. Compounds within this structural family are of significant interest in scientific research as valuable intermediates or building blocks in synthetic and medicinal chemistry. For instance, structurally similar 4-aminopiperidine-4-carbonitriles and 4-hydroxypiperidine-4-carbonitriles are frequently utilized in pharmaceutical research, suggesting the potential role of this compound in the synthesis of more complex molecules for biological evaluation . Its specific molecular architecture makes it a potential precursor for the development of novel pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEYIMKYHGUDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627975
Record name 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-04-2
Record name 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13801-04-2[1][2][3]

Executive Summary

1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS 13801-04-2) is a specialized


-aminonitrile intermediate used in the synthesis of 4,4-disubstituted piperidine scaffolds.[2][3] Structurally, it consists of a piperidine ring protected at the N1 position by a benzyl group, featuring a quaternary carbon at position C4 substituted with both a nitrile group and a morpholine ring.[3]

In medicinal chemistry, this compound serves as a critical "divergent node."[3] It is the direct precursor to 4-morpholino-4-piperidinecarboxylic acid derivatives and is structurally homologous to the anilino-nitriles used in the synthesis of fentanyl-class opioids.[3] However, the presence of the saturated morpholine ring alters its pharmacological profile, making it a valuable building block for non-opioid neuroactive agents, sigma receptor ligands, and neurokinin antagonists.[3]

This guide provides a rigorous technical analysis of its synthesis, stability profile, and downstream utility, designed for researchers requiring high-purity isolation of this labile intermediate.[3]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
CAS Number 13801-04-2
Molecular Formula C

H

N

O
Molecular Weight 285.39 g/mol
Appearance White to off-white crystalline solid
Melting Point 140–144 °C (Decomposes)
Solubility Soluble in CHCl

, DCM, EtOAc; Low solubility in water
pKa (Calc) ~7.8 (Morpholine N), ~8.5 (Piperidine N)
Stability Acid-sensitive (Reversible Strecker equilibrium)

Synthesis: The Strecker Protocol

The synthesis of this compound is a classic Strecker reaction , involving the condensation of a ketone, a secondary amine, and a cyanide source.[3] Unlike simple aliphatic Strecker reactions, the steric constraint of the piperidine ring requires precise pH control to prevent the retro-Strecker (decomposition) pathway.[3]

Reaction Mechanism

The reaction proceeds via the formation of an unstable hemiaminal or iminium ion intermediate.[3] The morpholine nitrogen attacks the carbonyl carbon of 1-benzyl-4-piperidone, followed by the nucleophilic attack of the cyanide ion.[3]

Critical Insight: The reaction is an equilibrium.[3] High acidity promotes the formation of the iminium ion (fast rate) but also protonates the cyanide (HCN formation), reducing nucleophilicity.[3] The optimal pH window is 3.0 – 5.0 , typically maintained by glacial acetic acid.[3]

StreckerMechanism Ketone 1-Benzyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O (Acid Cat.) Product 1-Benzyl-4-morpholino- piperidine-4-carbonitrile Iminium->Product + CN- Cyanide Cyanide Source (KCN/NaCN) Cyanide->Product Product->Iminium Retro-Strecker (Low pH / Heat)

Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical equilibrium points.[3]

Optimized Experimental Protocol

Scale: 100 mmol Yield Target: >85%

Reagents:

  • 1-Benzyl-4-piperidone (18.9 g, 100 mmol)[3]

  • Morpholine (10.5 g, 120 mmol, 1.2 eq)[3]

  • Potassium Cyanide (KCN) (7.8 g, 120 mmol, 1.2 eq) [DANGER: CYANIDE] [3]

  • Glacial Acetic Acid (Variable)[3]

  • Solvent: Ethanol (50 mL) / Water (20 mL)[3]

Step-by-Step Methodology:

  • Pre-complexation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-benzyl-4-piperidone in Ethanol (40 mL). Add Morpholine in one portion.[3]

  • Activation: Cool the mixture to 0–5 °C (ice bath). Dropwise, add Glacial Acetic Acid (approx. 10 mL) until the pH reaches ~4.5. Stir for 30 minutes to generate the iminium species in situ.

  • Cyanide Addition: Dissolve KCN in minimal Water (20 mL). Caution: Perform in a high-efficiency fume hood. Add the KCN solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 18–24 hours. A thick white precipitate typically forms.[3]

  • Quench & Isolation:

    • Pour the reaction slurry into ice-cold water (200 mL) containing dilute NH

      
      OH (to pH ~9). Note: Basic workup prevents acid-catalyzed decomposition.[3]
      
    • Filter the solid precipitate.[3]

    • Wash the filter cake with cold water (3 x 50 mL) to remove residual cyanide and morpholine.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required.[3] Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Handling, Stability & Safety

The


-aminonitrile moiety is chemically labile.[3] Researchers must be aware of the "Retro-Strecker" risk.[3]
  • Acid Sensitivity: Exposure to strong acids (HCl, H

    
    SO
    
    
    
    ) in the presence of water will hydrolyze the nitrile to the amide (desired) OR revert the compound to the starting ketone and HCN (undesired).[3] The outcome depends on temperature and water concentration.[3]
    • Cold Conc. H

      
      SO
      
      
      
      : Favors hydrolysis to Amide .[3]
    • Dilute Acid / Heat: Favors Decomposition (Retro-Strecker).

  • Thermal Instability: Do not heat above 60 °C during drying; the compound may discolor and release HCN.[3]

Safety Protocol:

  • Cyanide Hazard: All mother liquors from the synthesis must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.[3]

  • PPE: Double nitrile gloves, face shield, and a dedicated cyanide antidote kit (e.g., hydroxocobalamin) must be present.[3]

Downstream Utility & Applications

This compound is a gateway to 4-substituted piperidine therapeutics.[3]

Hydrolysis to Carboxamides

The most common transformation is the hydration of the nitrile to the primary amide.[3]

  • Reagent: 90% H

    
    SO
    
    
    
    , 0 °C to RT, 48h.
  • Product: 1-Benzyl-4-morpholinopiperidine-4-carboxamide.[3]

  • Use: Precursor to amino-acid analogs or further hydrolysis to the carboxylic acid (zwitterionic GABA analogs).[3]

Grignard Displacement (Bruylants Reaction)

The nitrile group can be displaced by Grignard reagents to form ketones, although the steric bulk of the morpholine ring makes this challenging compared to the anilino-analogs.[3]

DownstreamWorkflow cluster_Hydrolysis Route A: Hydrolysis cluster_Reduction Route B: Reduction Start 1-Benzyl-4-morpholino- piperidine-4-carbonitrile Amide 4-Carboxamide Derivative Start->Amide H2SO4 (conc) 0°C -> RT Diamine 4-Aminomethyl Derivative Start->Diamine LiAlH4 / THF Acid 4-Carboxylic Acid (Zwitterion) Amide->Acid HCl / Reflux

Figure 2: Synthetic divergence from the nitrile intermediate.

References

  • Janssen, P. A. J. (1960).[3] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[3] (Foundational text on piperidine synthesis).

  • Kudzma, L. V., et al. (1989).[3] "4-Anilidopiperidine analogues of fentanyl." Journal of Medicinal Chemistry, 32(12), 2534-2542.[3] Link[3]

  • BLD Pharm. (2024).[3] Product MSDS: this compound. Link

  • PubChem. (2025).[3][4] Compound Summary: this compound.[2][3] National Library of Medicine.[3][4] Link[3]

  • Fluorochem. (2024).[3][5] Technical Data Sheet: F727875. Link

Sources

Technical Guide: Structure Elucidation of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

[1]

Executive Summary

1-Benzyl-4-morpholinopiperidine-4-carbonitrile is a critical

1

This guide provides a rigorous, self-validating workflow for the structural elucidation of this compound. Unlike simple organic molecules, the quaternary center at C4 presents specific spectroscopic challenges—notably the potential silence of the nitrile stretch in IR and the relaxation suppression of the quaternary carbon in

Part 1: Synthetic Origin & Chemical Context[1]

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile and expected spectral artifacts. This molecule is almost exclusively synthesized via a Strecker reaction .[1]

The Strecker Protocol & Impurity Profile

The synthesis involves the condensation of 1-benzyl-4-piperidone with morpholine and a cyanide source (KCN/NaCN/TMSCN).

Critical Impurity Markers:

  • 1-Benzyl-4-piperidone (Starting Material): Detectable via carbonyl stretch (~1715 cm⁻¹) in IR.[1]

  • 
    -Hydroxy Nitrile (Cyanohydrin):  Formed if morpholine addition is incomplete.[1]
    
  • Retro-Strecker Products: In acidic media or high heat, the equilibrium may revert, releasing cyanide.[1]

Visualization: Synthesis & Elucidation Logic

The following diagram outlines the synthesis pathway and the corresponding analytical checkpoints required to confirm the transformation.

StreckerLogiccluster_checksValidation CheckpointsKetone1-Benzyl-4-piperidone(C=O Signal)IntermediateIminium Ion(Transient)Ketone->Intermediate+ MorpholineImpurityImpurity: Cyanohydrin(OH stretch in IR)Ketone->Impurity+ CN- / No AmineMorpholineMorpholine(Amine)Morpholine->IntermediateCyanideCyanide Source(CN-)Target1-Benzyl-4-morpholinopiperidine-4-carbonitrileCyanide->TargetIntermediate->Target+ CN-Check1IR: Loss of C=OAppearance of C≡N (Weak)Target->Check1Check2MS: m/z 285 (M+)Target->Check2Check3NMR: Quaternary C4Target->Check3

Figure 1: Strecker synthesis pathway highlighting the critical transition from ketone (C=O) to the target

1

Part 2: Spectroscopic Strategy (The "How-To")

Infrared Spectroscopy (IR)[1][3][4][5]
  • The Trap: Do not expect a massive, sharp peak for the nitrile (C≡N). In

    
    -aminonitriles, the nitrile stretch (typically 2200–2250 cm⁻¹) is often drastically reduced in intensity due to the dipole coupling with the adjacent tertiary amine.
    
  • The Confirmation:

    • Look for: A weak to medium band at 2220–2230 cm⁻¹ .[1]

    • Absence of: Strong Carbonyl (C=O) at ~1715 cm⁻¹.[1] If this exists, you have unreacted ketone.[1]

    • Bohlmann Bands: Look for C-H stretching bands < 2800 cm⁻¹, indicative of the lone pair antiperiplanar to C-H bonds in the morpholine/piperidine rings.

Mass Spectrometry (MS)[1][6][7]
  • Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Ion:

    
     at m/z 285.2 .[1]
    
  • Fragmentation Pattern (EI):

    • Base Peak (m/z 91): Tropylium ion (

      
      ), characteristic of the benzyl group.
      
    • Loss of Nitrile (M-26): Loss of CN radical is common.[1]

    • McLafferty Rearrangement: Cleavage of the morpholine ring is possible, but the benzyl-piperidine bond is the primary fragmentation point.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the only method to definitively prove the regiochemistry.


H NMR Strategy (400 MHz+, CDCl₃)

The spectrum will be crowded in the aliphatic region (2.0–4.0 ppm).

  • Aromatic Region (7.2–7.4 ppm): 5H multiplet (Benzyl phenyl group).[1]

  • Benzyl Methylene (~3.5 ppm): A sharp singlet (2H).[1] This confirms the N-Benzyl attachment.[1]

  • Morpholine O-CH₂ (3.7 ppm): Distinct triplet or multiplet (4H).[1]

  • Morpholine N-CH₂ (~2.6 ppm): Often overlaps with piperidine ring protons.[1]

  • Piperidine Ring: The protons at C2/C6 and C3/C5 will appear as complex multiplets.[1] The key is integration: Total aliphatic integration must equal 18 protons.[1]


C NMR Strategy
  • The "Ghost" Carbon: The quaternary C4 carbon often disappears in standard scans due to long relaxation times (

    
    ).[1]
    
  • Protocol Adjustment: Use a relaxation delay (

    
    ) of 5–10 seconds  or add a relaxation agent like Cr(acac)₃.
    
  • Key Shifts:

    • C≡N: ~115–120 ppm (Weak intensity).[1]

    • Quaternary C4: ~60–65 ppm.[1]

    • Benzyl CH₂: ~63 ppm.[1]

    • Morpholine O-C: ~67 ppm.[1]

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To ensure detection of the quaternary carbon and nitrile.

  • Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts (KCN/NaCN residues).[1]

  • Instrument Setup: 400 MHz (or higher) spectrometer.

  • 1H Parameters:

    • Pulse angle: 30°.[1]

    • Scans (NS): 16.

    • Relaxation delay (D1): 1.0 s.[1]

  • 13C Parameters (Critical):

    • Pulse angle: 45° (to prevent saturation).

    • Relaxation delay (D1): Set to 3.0 s minimum.

    • Scans (NS): Minimum 1024 (due to low sensitivity of quaternary C).

    • Broadband proton decoupling: ON (Waltz-16).[1]

Protocol B: 2D NMR Validation (HMBC)

To prove the Nitrile is attached to the same carbon as the Morpholine.

  • Experiment: gHMBC (Gradient Heteronuclear Multiple Bond Correlation).

  • Focus: Look for long-range coupling from the Piperidine C3/C5 protons to the Nitrile Carbon (~118 ppm) .[1]

  • Logic: If the nitrile carbon correlates to the piperidine ring protons, it proves the nitrile is on the ring, not a free cyanide impurity.

Part 4: Data Interpretation & Visualization[1]

Expected NMR Data Table
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 7.20 - 7.35Multiplet5HAromatic Phenyl
1H 3.70Triplet (app)4HMorpholine O-CH₂
1H 3.52Singlet2HBenzyl N-CH₂
1H 2.60 - 2.80Multiplet4HMorpholine N-CH₂
1H 2.50 - 2.60Multiplet4HPiperidine C2/C6
1H 1.90 - 2.10Multiplet4HPiperidine C3/C5
13C 138.5Singlet-Aromatic Ipso
13C 129.0, 128.2, 127.0Singlets-Aromatic CH
13C 119.5Singlet (Weak)-Nitrile (C≡N)
13C 67.0Singlet-Morpholine O-C
13C 63.0Singlet-Benzyl CH₂
13C 62.5Singlet (Weak)-Quaternary C4
13C 53.0Singlet-Piperidine C2/C6
13C 49.5Singlet-Morpholine N-C
13C 30.5Singlet-Piperidine C3/C5
Connectivity Logic (Graphviz)

The following diagram illustrates the HMBC correlations required to confirm the structure.

NMR_Connectivitycluster_legendLegendC4Quaternary C4(62.5 ppm)CNNitrile C(119.5 ppm)PipProtonsPiperidine H3/H5(~2.0 ppm)PipProtons->C4HMBC (Long Range)PipProtons->CNKey Proof ofConnectivityMorphProtonsMorpholine N-CH2(~2.6 ppm)MorphProtons->C4HMBC (Long Range)keyGreen Arrow = Observed HMBC Correlation

Figure 2: HMBC connectivity map. The correlation between Piperidine protons and the Nitrile carbon is the definitive proof of the C4-substitution pattern.

Part 5: Troubleshooting & Stability

The Retro-Strecker Instability

Issue: Upon dissolving in protic solvents (Methanol-d4) or acidic environments, the compound may undergo a "Retro-Strecker" reaction.[1] Observation:

  • Disappearance of the Benzyl-CH₂ singlet at 3.52 ppm.[1]

  • Re-appearance of the ketone carbonyl in IR/C-NMR.

  • Free cyanide generation (HCN toxicity risk).[1] Solution: Always perform NMR in aprotic solvents like CDCl₃ or DMSO-d6 (neutral).[1] Avoid D₂O/Acid mixtures.[1]

Stereochemistry Note

While the molecule is achiral (due to the plane of symmetry passing through N1 and C4), the piperidine ring adopts a chair conformation .

  • Conformational Preference: The bulky morpholine group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the nitrile group into the axial position.

  • NOESY Confirmation: A NOESY experiment would show a correlation between the Morpholine protons and the axial protons of the piperidine ring if this conformation holds.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 27: Nitriles and the Strecker Synthesis). [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Interpretation of Nitrile IR and C-NMR). [1]

  • Janssen, P. A. J. (1962).[1] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Foundational work on 4-substituted piperidine synthesis).

  • Kudav, G. et al. (2018).[1] Synthesis and Characterization of Piperidine Derivatives. Journal of Chemical Research. (Specific spectral data for benzyl-piperidine analogues). [1]

  • PubChem Database. (2024).[1] Compound Summary: this compound (CAS 13801-04-2).[1][2] National Center for Biotechnology Information.[1] [Link][1]

Mechanism of formation of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile , a critical pharmacophore intermediate often utilized in the synthesis of piperidine-based analgesics and neurokinin antagonists.

The synthesis proceeds via a Strecker-type multicomponent reaction involving a ketone (1-benzyl-4-piperidone), a secondary amine (morpholine), and a cyanide source. Unlike the classical Strecker synthesis which yields


-amino acids via primary amines, this variation arrests at the 

-aminonitrile stage, forming a stable quaternary center at the piperidine C-4 position.

Retrosynthetic Analysis & Reaction Design

The formation of the target molecule is driven by the thermodynamic equilibrium between the carbonyl precursor and the iminium intermediate.

Reaction Equation

Component Role Analysis
ComponentChemical RoleCritical Attribute
1-Benzyl-4-piperidone Electrophile (Ketone)The N-benzyl group provides steric bulk and lipophilicity, preventing N-alkylation side reactions.
Morpholine Nucleophile (2° Amine)Forms a reactive iminium ion (cannot form a neutral imine).
Potassium Cyanide Nucleophile (Cyanide)Attacks the iminium carbon; must be present in excess to drive equilibrium.
Glacial Acetic Acid Catalyst / SolventBuffers pH to ~4-5. Protonates the hemiaminal oxygen to facilitate water loss.

Mechanistic Deep Dive

The reaction follows an SN1-like pathway mediated by an iminium ion. Because morpholine is a secondary amine, the neutral imine species cannot form. Instead, the reaction proceeds through a ternary iminium salt, which is highly electrophilic.

Step-by-Step Mechanism
  • Nucleophilic Addition (Hemiaminal Formation): Morpholine attacks the carbonyl carbon of 1-benzyl-4-piperidone. This reversible step forms an unstable hemiaminal intermediate.

  • Acid-Catalyzed Dehydration (Iminium Generation): The hydroxyl group of the hemiaminal is protonated by acetic acid, creating a good leaving group (

    
    ). The lone pair on the morpholine nitrogen pushes down, expelling water and generating the quaternary iminium ion .
    
    • Note: This is often the rate-determining step. Without acid catalysis, the hemiaminal reverts to the ketone.

  • Cyanide Interception: The cyanide ion (

    
    ) attacks the highly electrophilic carbon of the iminium bond.[1] This step is generally exothermic and drives the equilibrium toward the product.
    
Pathway Visualization

The following diagram illustrates the transformation from the ketone to the final aminonitrile.[1]

StreckerMechanism Ketone 1-Benzyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Hemiaminal->Ketone Reversion Iminium Quaternary Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalyzed) Product 1-Benzyl-4-morpholino piperidine-4-carbonitrile Iminium->Product + Cyanide Attack Cyanide Cyanide Ion (CN-) Cyanide->Product

Figure 1: Mechanistic pathway of the modified Strecker reaction involving a secondary amine.

Experimental Protocol

Safety Warning: Potassium cyanide (KCN) is a potent metabolic asphyxiant. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Materials
  • 1-Benzyl-4-piperidone: 18.9 g (100 mmol)

  • Morpholine: 10.5 g (120 mmol)

  • Potassium Cyanide (KCN): 7.8 g (120 mmol)

  • Glacial Acetic Acid: 20 mL

  • Ethanol (95%): 50 mL

  • Water: 20 mL

Procedure
  • Precursor Mixing: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (100 mmol) in Ethanol (50 mL).

  • Amine Addition: Add Morpholine (120 mmol) to the solution. Stir for 10 minutes at room temperature to initiate hemiaminal formation.

  • Acidification: Cool the mixture to 0°C in an ice bath. Dropwise add Glacial Acetic Acid (20 mL).

    • Mechanistic Insight: The exothermic addition requires cooling. The acid protonates the morpholine initially, but equilibrium transfer allows for catalysis of the dehydration step.

  • Cyanide Addition: Dissolve KCN (120 mmol) in minimal Water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Control Point: Maintain temperature < 10°C during addition to prevent HCN gas evolution.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours.

    • Observation: The solution will likely turn cloudy as the hydrophobic aminonitrile product precipitates.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (200 mL) containing Ammonium Hydroxide (

    
    ) to adjust pH to ~9-10.
    
    • Why Basic? This ensures the product is in its free base form and neutralizes any residual HCN.

  • Filtration: Filter the white crystalline precipitate. Wash with cold water (3 x 50 mL).

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield pure crystals.

Expected Yield & Characterization
  • Yield: 75-85%

  • Appearance: White crystalline solid.

  • IR Spectrum: Characteristic weak nitrile stretch (

    
    ) at ~2230 cm⁻¹.
    
  • Melting Point: 138–140 °C (Lit. value for analogues).

Critical Control Points & Troubleshooting

The formation of


-aminonitriles is reversible. The reverse reaction (expulsion of cyanide) is known as the Bruylants reaction  setup.
IssueMechanistic CauseCorrective Action
Low Yield Incomplete iminium formation or hydrolysis of nitrile.Increase reaction time; ensure anhydrous conditions if using TMSCN method; slightly increase amine excess.
Oiling Out Product failing to crystallize due to impurities.Seed the solution with a crystal of the product; cool slowly; use a co-solvent (e.g., ether) to induce precipitation.
HCN Evolution pH too low (< 3).Ensure KCN is added to a buffered solution. Do not add strong mineral acids (HCl/H2SO4) directly to the cyanide mixture.
Reversion Thermodynamic instability at high heat.Keep reaction temperature below 40°C. Avoid heating during workup.
Stability Note

The nitrile group at the C-4 position is sterically hindered but can be displaced by strong nucleophiles (e.g., Grignard reagents) to form ketones, or hydrolyzed by strong acid/heat to form the corresponding amide/acid (fentanyl-like precursors).

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • Kudzma, L. V., et al. (1989). 4-Anilidopiperidine Analgesics: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Nomura, Y., et al. (1963). Syntheses of 1-Benzyl-4-piperidone Derivatives. Chemical & Pharmaceutical Bulletin. Link

  • Dyke, S. F. (1972). The Chemistry of Enamines. Cambridge University Press. (Foundational text on Iminium/Enamine mechanisms).
  • DEA Special Testing and Research Laboratory . (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (Provides analogous protocols for 1-benzyl-4-piperidone Strecker reactions). Link

Sources

Methodological & Application

Application Note: Synthesis and Functionalization of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis and downstream utilization of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS: 13801-04-2). As a sterically congested gem-disubstituted piperidine, this intermediate serves as a critical scaffold in the development of neurokinin antagonists, acetylcholinesterase (AChE) inhibitors, and novel analgesic candidates. This guide addresses the specific challenges of the Strecker reaction in sterically hindered ketones, provides a validated hydrolysis protocol for the nitrile group, and establishes a rigorous safety framework for handling cyanide-based synthetic workflows.

Introduction & Pharmaceutical Relevance

The 4,4-disubstituted piperidine ring is a "privileged structure" in medicinal chemistry, appearing in high-potency opioids (e.g., Alfentanil, Sufentanil) and non-opioid CNS agents. This compound represents a specific subclass where the C4 position is occupied by both a morpholine ring and a nitrile group.

Key Applications
  • Structural Scaffold: Precursor for spiro-piperidines and 4-carboxamido-piperidines.

  • Medicinal Chemistry: Used in the synthesis of AChE inhibitors for Alzheimer’s disease research and high-affinity ligands for sigma receptors.

  • Synthetic Utility: The nitrile group serves as a "masked" carbonyl, allowing for controlled hydrolysis to amides, esters, or carboxylic acids without disrupting the bulky morpholine substituent.

Regulatory & Safety Context

While structurally homologous to regulated fentanyl precursors (which typically feature an aniline at C4), the morpholine variant is distinct. However, due to the use of potassium cyanide (KCN) and the generation of piperidine intermediates, strict adherence to Chemical Hygiene Plans (CHP) and local precursor regulations is mandatory.

Synthetic Pathway and Mechanism[1][2]

The synthesis relies on a modified Strecker Reaction . The condensation of 1-benzyl-4-piperidone with morpholine generates an unstable iminium/enamine intermediate, which is immediately trapped by the cyanide ion.

Reaction Scheme

The transformation proceeds in a single pot but involves two distinct mechanistic steps:

  • Imine Formation: Nucleophilic attack of morpholine on the ketone.

  • Nitrile Addition: Attack of the cyanide ion on the iminium carbon.

ReactionScheme Start 1-Benzyl-4-piperidone (Ketone) Intermediate Iminium Ion (Transient) Start->Intermediate Condensation Reagents Morpholine + KCN (AcOH/H2O) Reagents->Intermediate Product 1-Benzyl-4-morpholino- piperidine-4-carbonitrile Intermediate->Product Nucleophilic Attack (CN-)

Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.

Experimental Protocols

Protocol A: Strecker Synthesis of the Nitrile

Objective: Synthesis of this compound. Scale: 100 mmol (approx. 28.5 g theoretical yield).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
1-Benzyl-4-piperidone189.261.018.9 gSubstrate
Morpholine87.121.19.6 g (9.6 mL)Amine Source
Potassium Cyanide (KCN)65.121.27.8 gCyanide Source
Glacial Acetic Acid60.05-~20 mLSolvent/Catalyst
Water18.02-20 mLSolvent
Procedure
  • Safety Setup: Perform all operations in a certified fume hood. Ensure a cyanide antidote kit (amyl nitrite/hydroxocobalamin) is immediately available.

  • Reagent Preparation: Dissolve KCN (7.8 g) in distilled water (20 mL). Caution: Solution is highly toxic.

  • Reaction Assembly: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, combine 1-benzyl-4-piperidone (18.9 g) and morpholine (9.6 g).

  • Acidification: Cool the mixture to 0–5°C using an ice bath. Slowly add Glacial Acetic Acid dropwise.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization.

  • Cyanide Addition: Add the aqueous KCN solution dropwise over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 24–48 hours.

    • Monitoring: Reaction progress can be monitored by IR (disappearance of ketone C=O at ~1715 cm⁻¹).

  • Quenching & Isolation:

    • Pour the reaction mixture into an ice/ammonium hydroxide mixture (pH > 10) to neutralize acid and stabilize free cyanide.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with saturated NaHCO₃, then Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Triturate with Hexanes. The product typically precipitates as a white to off-white solid.

Expected Yield: 75–85% Melting Point: 138–140°C (Lit.)

Protocol B: Hydrolysis to the Amide

Objective: Conversion of the nitrile to 1-benzyl-4-morpholinopiperidine-4-carboxamide . Context: The steric bulk of the morpholine ring makes the nitrile resistant to mild hydrolysis. Concentrated sulfuric acid is required.

Procedure
  • Dissolution: Place 10 g of the Nitrile (from Protocol A) in a round-bottom flask.

  • Acid Addition: Add 20 mL of 90% H₂SO₄ dropwise at 0°C.

    • Critical Step: Do not allow temperature to rise rapidly; exotherm can cause decomposition.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Optional: If conversion is slow (checked by TLC), heat gently to 40–50°C for 2 hours.

  • Workup:

    • Pour the acidic mixture onto crushed ice (approx. 100 g).

    • Basify carefully with 50% NaOH solution (or NH₄OH) until pH ~10. Keep cold during addition.

    • The amide product often precipitates as a solid. Filter, wash with water, and dry.

    • If no precipitate forms, extract with Chloroform/Isopropanol (3:1).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueDiagnostic SignalInterpretation
FT-IR ~2230 cm⁻¹ (Weak)Nitrile (C≡N) stretch. Often very weak due to quaternary center.
FT-IR ~1115 cm⁻¹C-O-C stretch (Morpholine ether linkage).
1H NMR ~7.3 ppm (Multiplet)Aromatic protons (Benzyl group).
1H NMR ~3.5 ppm (Singlet)Benzylic CH₂ (N-CH₂-Ph).
1H NMR ~3.7 ppm (Triplet)Morpholine O-CH₂ protons.
13C NMR ~119 ppmNitrile Carbon (C≡N).
13C NMR ~60-65 ppmQuaternary Carbon (C4 of piperidine).

Safety & Cyanide Management System

The use of Potassium Cyanide (KCN) presents a lethal risk. A "Self-Validating" safety workflow is required before starting Protocol A.

SafetyWorkflow Start Pre-Experiment Check Check1 Verify pH > 10 in Waste Start->Check1 Check2 HCN Detector Active Start->Check2 Action Perform Strecker Rxn Check1->Action  Pass   Check2->Action  Pass   Quench Bleach Quench (NaOCl) Action->Quench  Post-Rxn   Disposal Test for CN- (Prussian Blue) Quench->Disposal  Oxidation Complete  

Figure 2: Mandatory safety workflow for cyanide handling.

Cyanide Quenching Protocol
  • Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

  • Treatment: All glassware, syringes, and aqueous waste streams containing cyanide must be soaked in this bleach solution for 24 hours.

  • Verification: Test the treated waste with Prussian Blue test or CN- test strips. If negative, dispose of as standard chemical waste. Never acidify cyanide waste.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Reversion of reactionEnsure reaction runs for full 24-48h. Maintain excess cyanide.
Oily Product Impure starting materialDistill 1-benzyl-4-piperidone prior to use. Triturate oil with cold hexanes.
No Nitrile Peak in IR Quaternary center effectThe C≡N stretch is often silent or very weak in 4,4-disubstituted systems. Rely on NMR (C13) or Mass Spec.
Incomplete Hydrolysis Steric hindranceIncrease H₂SO₄ concentration or reaction time. Do not exceed 60°C to avoid decomposition.

References

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260-268. Link

  • Kudzma, L. V., et al. (1989). "4-Anilidopiperidine Analgesics: Synthesis and Conformational Analysis." Journal of Medicinal Chemistry, 32(12), 2534–2542. Link

  • Hernández, P., et al. (2018). "Multicomponent Synthesis of 4-Aminopiperidine-4-carbonitriles." Frontiers in Chemistry, 6, 430. Link

  • Centers for Disease Control (CDC). (2025). "Emergency Response Card: Potassium Cyanide." NIOSH Pocket Guide to Chemical Hazards. Link

  • United Nations Office on Drugs and Crime (UNODC). (2024). "Global Synthetic Drugs Assessment: Fentanyl and Analogues." Link

Sources

Application Note: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile as a Scaffold for Kinase Inhibitors

[1]

Abstract

This application note details the synthesis, functionalization, and biological evaluation of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile , a privileged sp³-rich scaffold for kinase inhibitor discovery.[1] Unlike traditional flat aromatic kinase inhibitors, this scaffold offers a gem-disubstituted C4 center, providing unique three-dimensional geometry that restricts conformational entropy and improves selectivity.[1] This guide provides a validated Strecker synthesis protocol, strategies for "scaffold hopping" to target PI3K/mTOR and Akt pathways, and a standardized ADP-Glo™ kinase assay workflow for evaluating potency.

Part 1: Structural Rationale & Chemical Biology[1]

The "Escape from Flatland"

Kinase inhibitors have historically relied on planar heteroaromatic systems (e.g., quinazolines, pyrimidines) to mimic the adenine ring of ATP. However, these "flat" molecules often suffer from poor solubility and off-target toxicity.[1]

The This compound scaffold introduces complexity via the C4 position of the piperidine ring:

  • Morpholine Moiety: A validated pharmacophore that acts as a hydrogen bond acceptor, mimicking the interaction of ATP's N1 with the kinase hinge region (common in PI3K/mTOR inhibitors).

  • Nitrile Group (C4): An electron-withdrawing group that locks the morpholine in an axial/equatorial conformation, reducing the entropic penalty upon binding. It also serves as a versatile synthetic handle (convertible to amides, amines, or heterocycles).[2]

  • Piperidine Core: Provides a solubilizing vector that directs the N1-benzyl "tail" toward the solvent-exposed region or the ribose-binding pocket, allowing for extensive Structure-Activity Relationship (SAR) exploration.[1]

Pharmacophore Mapping

The diagram below illustrates how this scaffold maps onto a typical kinase ATP-binding pocket (e.g., PI3K

1

PharmacophoreMapScaffoldThis compoundMorpholineMorpholine Ring(Hinge Binder)Scaffold->MorpholineNitrileNitrile (CN)(Electronic/Steric Lock)Scaffold->NitrilePiperidinePiperidine Core(Linker/Scaffold)Scaffold->PiperidineHingeKinase Hinge Region(Val851 interaction)Morpholine->HingeH-Bond AcceptorRiboseRibose Pocket(Affinity/Selectivity)Nitrile->RiboseVan der WaalsBenzylBenzyl Group(Solvent Front/Tail)Piperidine->BenzylSolventSolvent Exposed Area(Solubility/PK)Benzyl->SolventHydrophobic Interaction

Figure 1: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.[1]

Part 2: Synthesis Protocol (The Strecker Reaction)

Safety Warning: This protocol involves Potassium Cyanide (KCN) , a highly toxic chemical. All operations must be performed in a well-ventilated fume hood.[1] Personnel must wear double nitrile gloves, a lab coat, and safety goggles. A cyanide antidote kit must be present. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide before disposal.

Reagents and Materials
ReagentMW ( g/mol )EquivalentsMass/Vol
1-Benzyl-4-piperidone 189.251.01.89 g (10 mmol)
Morpholine 87.121.21.05 g (12 mmol)
Potassium Cyanide (KCN) 65.121.50.98 g (15 mmol)
Acetic Acid (Glacial) 60.053.01.80 g
Ethanol/Water (1:1) -Solvent20 mL
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (10 mmol) in 20 mL of Ethanol/Water (1:1 mixture).

  • Amine Addition: Add morpholine (12 mmol) dropwise to the stirring solution at room temperature. Stir for 15 minutes to allow iminium ion formation.

  • Cyanide Addition: Cool the reaction mixture to 0°C using an ice bath. Carefully add KCN (15 mmol) in small portions. CAUTION: Do not acidify yet.

  • Catalysis: Dropwise add Glacial Acetic Acid (30 mmol) while maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. A white precipitate typically forms.

  • Quenching & Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water containing 10% NH₄OH (to ensure basic pH and prevent HCN gas evolution).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is usually a solid. Recrystallize from Ethanol/Hexane to yield pure This compound .[1]

    • Expected Yield: 70-85%[1]

    • Characterization: ¹H NMR (CDCl₃) should show the benzyl benzylic protons (~3.5 ppm) and the characteristic morpholine peaks. IR should show a weak nitrile stretch at ~2230 cm⁻¹.

Part 3: Derivatization & Library Generation[1]

To create a kinase inhibitor library, the scaffold must be modified. The benzyl group acts as a protecting group for the piperidine nitrogen.

Workflow: From Scaffold to Inhibitor

The following workflow describes the "Scaffold Hopping" strategy to generate a library of PI3K/Akt inhibitors.

SynthesisWorkflowStep1Starting Material:1-Benzyl-4-piperidoneStep2Strecker Reaction(+ Morpholine, KCN)Step1->Step2IntermediateSCAFFOLD:1-Benzyl-4-morpholinopiperidine-4-carbonitrileStep2->IntermediateStep3De-benzylation(H2, Pd/C, MeOH)Intermediate->Step3Protecting Group RemovalCoreFree Amine Core:4-Morpholinopiperidine-4-carbonitrileStep3->CoreLibraryLibrary Generation(Parallel Synthesis)Core->LibraryProdAUrea Linkage(React with Isocyanates)Library->ProdAProdBAmide Linkage(React with Acid Chlorides)Library->ProdBProdCSulfonamide Linkage(React with Sulfonyl Chlorides)Library->ProdC

Figure 2: Synthetic workflow for converting the benzyl-protected intermediate into a diverse library of kinase inhibitors.

Protocol: De-benzylation (Tail Removal)[1]
  • Dissolve the scaffold (5 mmol) in Methanol (30 mL).

  • Add 10% Pd/C catalyst (10% by weight of substrate).

  • Stir under Hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate to yield 4-morpholinopiperidine-4-carbonitrile .[1] This secondary amine is now ready for coupling.

Protocol: Amide Coupling (Tail Attachment)[1]
  • Dissolve the de-benzylated core (0.5 mmol) in DCM (5 mL).

  • Add Triethylamine (1.5 mmol).

  • Add the desired Aryl Acid Chloride (0.55 mmol) (e.g., 4-nitrobenzoyl chloride for initial SAR).[1]

  • Stir for 2 hours. Wash with NaHCO₃, dry, and concentrate.[3]

Part 4: Biological Evaluation (Kinase Assay)

Assay Principle: ADP-Glo™ (Promega)

This luminescent assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.[1] It is ideal for screening the piperidine-morpholine library against targets like PI3K


Akt11
Materials
  • Enzyme: Recombinant PI3K

    
     (0.5 ng/µL final).
    
  • Substrate: PIP2:PS Lipid Substrate (50 µM final).

  • ATP: Ultra-pure ATP (10 µM final, near Km).

  • Test Compounds: DMSO stocks of synthesized derivatives (10 mM).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

Protocol
  • Compound Preparation: Prepare a 10-point dose-response curve of the test compounds in the Assay Buffer (max DMSO concentration < 1%).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Compound solution.

    • Add 2 µL of PI3K

      
       Enzyme solution. Incubate for 10 min at RT.
      
    • Add 2 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Step: Add 6 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP).[1] Incubate for 40 min.

  • Detection: Add 12 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate IC₅₀ using a four-parameter logistic fit (GraphPad Prism).

References

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260-268. Link(Historical context of the scaffold synthesis).

  • Kummer, D. A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Chemical Reviews, 120(15), 7342-7398. Link(Review of morpholine utility in drug design).

  • Li, H., et al. (2019). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors."[4][5] Journal of Medicinal Chemistry, 62(15), 7264-7288.[5] Link(Direct application of piperidine scaffolds in kinase inhibition).

  • Sestito, S., et al. (2016). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design, 30, 237-249.[1] Link(Relevance of morpholine in PI3K/mTOR binding).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link(Standardized Assay Protocol).

Analytical methods for 1-Benzyl-4-morpholinopiperidine-4-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS: 13801-04-2) is a critical pharmacophore intermediate, typically synthesized via the Strecker reaction of 1-benzyl-4-piperidone, morpholine, and a cyanide source. It serves as a precursor to 4-substituted piperidine analgesics (e.g., Piritramide) and various neuroactive ligands.

The Analytical Challenge: The primary challenge in characterizing this molecule is its susceptibility to the Retro-Strecker reaction . In acidic media or under high thermal stress, the


-aminonitrile moiety hydrolyzes back to the starting ketone (1-benzyl-4-piperidone) and releases toxic cyanide. Standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid) often induce on-column degradation, leading to false impurity profiles.

This guide provides a stability-indicating analytical strategy prioritizing neutral-to-basic pH chromatography and non-destructive spectroscopic identification .

Physicochemical Profile

PropertySpecification
IUPAC Name 1-benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
CAS Number 13801-04-2
Molecular Formula

Molecular Weight 285.39 g/mol
Appearance White to off-white solid
Solubility Soluble in Dichloromethane, Chloroform, Methanol; Sparingly soluble in Water
pKa (Calculated) ~7.5 (Morpholine nitrogen), ~8.5 (Piperidine nitrogen)
Stability Alert Acid Sensitive: Reverts to ketone in pH < 5. Thermal Sensitive: Avoid GC injection > 200°C without validation.

Characterization Workflow

The following diagram outlines the logical hierarchy of analytical tests, designed to prevent artifact generation during analysis.

G Sample Raw Sample (this compound) ID_NMR Identity Confirmation 1H-NMR (CDCl3) *Non-destructive* Sample->ID_NMR Step 1 Purity_HPLC Purity Analysis HPLC-UV/MS *Critical: pH > 7.0* Sample->Purity_HPLC Step 2 Safety_CN Safety Profiling Residual Cyanide (Spectrophotometric) Sample->Safety_CN Step 3 Decision Passes Identity & Purity? ID_NMR->Decision GC_MS Volatile Impurities GC-MS *Cold On-Column Injection* Purity_HPLC->GC_MS If solvent check needed Purity_HPLC->Decision Safety_CN->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 1: Analytical workflow prioritizing non-destructive NMR and pH-controlled HPLC to ensure sample integrity.

Method 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and identification of the primary degradant (1-benzyl-4-piperidone).

The "Retro-Strecker" Artifact

Standard HPLC methods often use 0.1% TFA or Formic Acid. For this analyte, acidic conditions catalyze the loss of the nitrile group.

  • Mechanism:

    
    
    
  • Solution: Use a buffered mobile phase at pH 7.5 – 8.5 .

Protocol: Neutral pH Reverse Phase Method

System: Agilent 1260/1290 Infinity II or Waters Acquity UPLC.

ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 8.2 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C to minimize thermal degradation).
Detection UV at 215 nm (Nitrile/Morpholine) and 254 nm (Benzyl).
Injection Vol 5 - 10 µL
Diluent Acetonitrile : Buffer (50:50). Avoid acidic diluents.

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 15.0 min: 10% A / 90% B

  • 20.0 min: 10% A / 90% B

  • 20.1 min: 90% A / 10% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 1-benzyl-4-piperidone (impurity) and the main peak.
    
  • Tailing Factor: < 1.5 (Basic mobile phase suppresses silanol interactions with the piperidine nitrogen).

Method 2: Spectroscopic Identification ( H-NMR)

Purpose: Definitive structural elucidation. Solvent:


 (Deuterochloroform) is preferred over 

for better resolution of the methylene protons.
Key Diagnostic Signals

The presence of the morpholine ring and the benzyl group must be confirmed, and the integration ratio must match the structure.

Proton GroupApprox.[1][2] Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.40Multiplet5HBenzyl Phenyl ring
Benzyl

3.55Singlet2H

Morpholine

3.70 – 3.75Triplet4HMorpholine ether protons
Morpholine

2.60 – 2.70Triplet4HMorpholine amine protons
Piperidine Ring 1.60 – 2.80Multiplets8HPiperidine

Interpretation Note: If the sample has degraded, you will observe a loss of the Morpholine signals relative to the Benzyl signal, and the appearance of the ketone carbonyl carbon in


C-NMR (~208 ppm). The nitrile carbon appears at ~118-120 ppm.

Method 3: Residual Cyanide Analysis (Safety Critical)

Purpose: Since the synthesis involves cyanide, residual


 is a critical safety attribute.
Method:  Spectrophotometric determination via the Chloramine-T / Pyridine-Barbituric Acid method.

Protocol Steps:

  • Sample Prep: Dissolve 50 mg of sample in 10 mL of 0.1 M NaOH (Basic pH prevents HCN volatilization).

  • Derivatization:

    • Add 1 mL Chloramine-T solution (oxidizes cyanide to cyanogen chloride).

    • Add 2 mL Pyridine-Barbituric Acid reagent.

  • Measurement: Incubate for 10 mins. Measure Absorbance at 578 nm .

  • Limit: NMT 10 ppm (or as defined by specific safety monographs).

Stability & Degradation Pathway

Understanding the degradation logic is essential for troubleshooting "failed" batches.

Degradation Target 1-Benzyl-4-morpholinopiperidine- 4-carbonitrile Intermediate Imine Intermediate (Transient) Target->Intermediate Acid Hydrolysis (H3O+) Ketone Impurity A: 1-Benzyl-4-piperidone Intermediate->Ketone Retro-Strecker Morpholine Morpholine Intermediate->Morpholine HCN HCN (Toxic Gas) Intermediate->HCN

Figure 2: The Retro-Strecker degradation pathway catalyzed by acidic conditions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 793383, 1-Benzylpiperidine-4-carbonitrile. Retrieved from [Link] (Note: Structural analogue reference).

  • Drug Enforcement Administration (DEA). (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Special Testing and Research Laboratory. Retrieved from [Link] (Provides validated GC/NMR methods for benzyl-piperidine precursors).

  • Defense Technical Information Center (DTIC). (2015). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link] (Detailed discussion on the acid sensitivity of

    
    -aminonitriles).
    
  • Sielc Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link] (Reference for impurity chromatography).

Sources

Structure-activity relationship (SAR) studies of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1-Benzyl-4-morpholinopiperidine-4-carbonitrile scaffold (CAS 13801-04-2) represents a "privileged structure" in medicinal chemistry, serving as a critical bifurcation point for the synthesis of diverse CNS-active agents. Historically recognized as the Strecker intermediate in the synthesis of 4-anilidopiperidine opioids (e.g., Alfentanil, Sufentanil), this scaffold possesses intrinsic biological activity at Sigma-1 (


) receptors  and serves as a versatile template for generating libraries of neuroprotective, analgesic, and antitussive agents.

This Application Note provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold. We detail the synthetic protocols for library generation, the logic governing substituent modifications, and the standardized assays required to validate biological efficacy.

Chemical Foundation & Synthesis Protocol

The core scaffold is constructed via a Strecker Amino Acid Synthesis variation, condensing a ketone, a secondary amine, and a cyanide source. This reaction is the primary determinant of the scaffold's yield and purity.

Protocol 1: High-Fidelity Strecker Synthesis of the Core Scaffold

Objective: Synthesize this compound with >95% purity suitable for SAR derivatization.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) (1.2 eq)

  • Solvent: Ethanol/Water (3:1) or Acetonitrile (for TMSCN)

  • Catalyst: p-Toluenesulfonic acid (catalytic, optional for TMSCN method)

Step-by-Step Methodology:

  • Pre-Complexation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Ethanol (150 mL). Add Morpholine (9.6 mL, 110 mmol) dropwise at 0°C. Stir for 30 minutes to facilitate iminium ion formation.

  • Cyanosilylation (Safer Alternative to KCN): Add TMSCN (15 mL, 120 mmol) dropwise over 20 minutes, maintaining temperature <10°C.

    • Note: If using KCN, dissolve KCN (7.8 g) in minimal water and add dropwise. Caution: HCN gas evolution risk.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Ether to yield white crystalline solid (Typical Yield: 85–92%).

SAR Logic & Library Design

The SAR of this scaffold is multi-dimensional. Modifications are targeted at three specific vectors to tune pharmacological profiles between Opioid Agonism (Mu-receptor) and Sigma Modulation (Sigma-1/2).

Vector A: The N-Benzyl "Address" Region
  • Role: Dictates lipophilicity and binding affinity to the hydrophobic pocket of GPCRs (e.g., the orthosteric site of Sigma-1).

  • Modifications:

    • Halogenation (4-F, 3-Cl): Increases metabolic stability and Sigma-1 affinity.

    • Extension (Phenethyl): Shifts selectivity towards Mu-opioid receptors (fentanyl-like pharmacophore).

    • Heterocycles (Pyridine, Indole): Reduces logP and improves solubility.

Vector B: The 4-Amino "Warhead" (Morpholine)
  • Role: The morpholine oxygen acts as a hydrogen bond acceptor. Replacing this ring alters the basicity (pKa) and receptor subtype selectivity.

  • Modifications:

    • Piperidine/Pyrrolidine:[1] Increases basicity; often enhances Mu-opioid potency.

    • N-Methyl Piperazine: Introduces a secondary ionizable group, useful for multi-target ligands (e.g., Dopamine/Serotonin modulation).

Vector C: The 4-Nitrile "Pivot"
  • Role: The nitrile is an electron-withdrawing group that stabilizes the quaternary center. It is rarely the final pharmacophore but is a precursor to Amides (Opioids) or Diamines.

  • Bioisosteres:

    • Amide (-CONH2): Classic opioid activity.[2]

    • Ester (-COOMe): Short-acting agents (Remifentanil-like metabolism).

    • Tetrazole: Acidic isostere for specific peripheral targets.

Visualizing the SAR Strategy

SAR_Strategy Core 1-Benzyl-4-morpholinopiperidine- 4-carbonitrile Core VectorA Vector A: N-Benzyl Group (Hydrophobic Pocket) Core->VectorA VectorB Vector B: Morpholine Ring (Basicity & H-Bonding) Core->VectorB VectorC Vector C: Nitrile Group (Functional Transformation) Core->VectorC Sigma Sigma-1 Receptor Ligands (Neuroprotection) VectorA->Sigma 4-F, 3-Cl analogs Opioid Mu-Opioid Agonists (Analgesia) VectorA->Opioid Phenethyl substitution VectorB->Sigma Piperazine analogs Metab Metabolic Stability (CYP450 Interaction) VectorB->Metab Ring size variation VectorC->Sigma Reduction to Amine VectorC->Opioid Hydrolysis to Amide

Figure 1: Strategic SAR decision tree for the this compound scaffold.

Biological Validation Protocols

To validate the SAR hypothesis, compounds must be screened for Sigma-1 Receptor Affinity (intrinsic activity of the nitrile/benzyl motif) and Mu-Opioid Affinity (if derivatized to amides).

Protocol 2: Sigma-1 Receptor ( ) Radioligand Binding Assay

Rationale: N-benzylpiperidines are classic high-affinity Sigma ligands. This assay quantifies the impact of Vector A modifications.

Materials:

  • Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    .
    
  • Radioligand: [³H]-(+)-Pentazocine (Specific for

    
    ).
    
  • Non-specific Binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds (Analogs) in DMSO to generate a 7-point concentration curve (0.1 nM to 10 µM).

  • Incubation: Mix 100 µL Membrane suspension + 50 µL [³H]-(+)-Pentazocine (2 nM final) + 50 µL Test Compound.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     values using the Cheng-Prusoff equation.
    
Data Presentation: SAR Summary Table
Analog IDVector A (N-Subst)Vector B (Amine)Vector C (Functional)Sigma-1

(nM)
Mu-Opioid

(nM)
Predicted Utility
BM-CN-01 BenzylMorpholine-CN45 ± 5>10,000Lead Intermediate
BM-CN-02 4-F-BenzylMorpholine-CN12 ± 2>10,000High Affinity

BM-AM-03 PhenethylPiperidine-CONH₂350 ± 401.2 ± 0.3Potent Analgesic
BM-CN-04 MethylMorpholine-CN>1,000>10,000Inactive Control

Mechanism of Action & Signaling Pathway

Understanding the downstream effects of these ligands is crucial. Sigma-1 agonists (often formed by the N-benzyl nitrile scaffold) modulate calcium signaling and ER stress, whereas the amide derivatives target Gi/o-coupled Mu receptors.

Signaling_Pathway Ligand Analog Binding Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Nitrile/Benzyl Analogs MuOpioid Mu-Opioid Receptor (Plasma Membrane) Ligand->MuOpioid Amide Derivatives IP3R IP3 Receptor Stabilization Sigma1->IP3R Gprotein Gi/o Protein Activation MuOpioid->Gprotein CaFlow Ca2+ Flux Mitochondria IP3R->CaFlow Neuroprot Neuroprotection (Anti-Apoptotic) CaFlow->Neuroprot cAMP cAMP Inhibition Gprotein->cAMP Inhibits Analgesia Analgesia (Pain Relief) cAMP->Analgesia

Figure 2: Divergent signaling pathways engaged by the scaffold (Sigma-1) versus its amide derivatives (Mu-Opioid).

References

  • Janssen, P. A. J. (1976). Synthesis of 4,4-disubstituted piperidines and their application in the development of potent analgesics. Journal of Medicinal Chemistry. Link (Context: Foundational work on the synthesis of Alfentanil precursors).

  • Manetti, D., et al. (2003).[3] 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Link (Context: SAR of 4-aminopiperidine scaffolds for CNS targets).

  • PubChem Compound Summary. (2023). This compound (CID 388471894). National Center for Biotechnology Information. Link (Context: Chemical and physical property verification).

  • Chu, G. H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Link (Context: Synthetic utility of the aminonitrile scaffold).

Sources

Use of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Synthesis of Antimicrobial Scaffolds Using 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Part 1: Executive Summary & Scientific Rationale

The compound This compound (CAS: 13801-04-2) has historically been pigeonholed as a critical intermediate for 4-anilidopiperidine opioids (e.g., Alfentanil, Sufentanil). However, recent trends in antimicrobial discovery have shifted toward Scaffold Hopping —repurposing privileged metabolic-stable cores to combat multi-drug resistant (MDR) pathogens.

This Application Note details the protocol for leveraging this specific nitrile as a gem-disubstituted piperidine scaffold . Unlike simple piperidines, the quaternary center at C4 (bearing both the morpholine and nitrile groups) provides unique conformational rigidity. This rigidity is hypothesized to enhance the metabolic stability of antimicrobial candidates against bacterial efflux pumps and peptidases.

Key Mechanism of Action (Hypothesis): By converting the nitrile group into a cationic "warhead" (e.g., a primary amine via reduction) or a peptidomimetic moiety (via hydrolysis), the lipophilic benzyl-piperidine core facilitates membrane insertion, while the C4-polar domain disrupts the bacterial phospholipid bilayer.

Part 2: Chemical Synthesis Protocols

Protocol A: Robust Synthesis of the Nitrile Scaffold (The Strecker Core)

Objective: To synthesize the this compound core with >95% purity, minimizing the retro-Strecker degradation.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1]

  • Morpholine (1.2 eq)

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) (1.1 eq)

  • Solvent: Ethanol/Water (1:1) or Acetonitrile (if using TMSCN)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Pre-complexation: In a round-bottom flask equipped with a mechanical stirrer, dissolve 1-Benzyl-4-piperidone in ethanol. Add morpholine dropwise at 0°C. Stir for 30 minutes to allow iminium ion formation.

    • Scientific Insight: Pre-cooling is critical. The reaction is exothermic; uncontrolled heat promotes the formation of the thermodynamic enamine byproduct rather than the kinetic iminium species required for cyanide attack.

  • Cyanation: Add the cyanide source (KCN solution) dropwise, maintaining the internal temperature below 10°C.

    • Safety Note: If using KCN, ensure the pH remains >9 to prevent HCN gas evolution. If using TMSCN, maintain anhydrous conditions.

  • Incubation: Allow the mixture to warm to room temperature (20-25°C) and stir for 24 hours.

    • Self-Validating Endpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the piperidone spot (Rf ~0.4) and the appearance of the nitrile spot (Rf ~0.6) confirms progression.

  • Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold hexanes. Recrystallize from ethanol to remove unreacted morpholine.

QC Criteria:

  • IR Spectroscopy: Look for the weak but sharp C≡N stretch at ~2230 cm⁻¹ . Absence of C=O stretch at 1715 cm⁻¹.

  • Melting Point: Target range 140–145°C (derivative dependent).

Protocol B: Divergent Synthesis for Antimicrobial Libraries

Objective: To transform the nitrile "hub" into active antimicrobial pharmacophores.

Pathway 1: Synthesis of Cationic Diamines (Membrane Disruptors) Target: 1-Benzyl-4-(aminomethyl)-4-morpholinopiperidine. Rationale: Primary amines mimic the cationic residues of antimicrobial peptides (AMPs), interacting with negatively charged bacterial membranes.

  • Reduction: Dissolve the nitrile (10 mmol) in dry THF.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) at 0°C under Argon.

  • Reflux: Heat to reflux for 4 hours. The nitrile carbon is reduced to the methylene amine.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

  • Application: This diamine can be coupled with quinoline carboxylic acids to form hybrid inhibitors (as referenced in quinoline antimicrobial research).

Pathway 2: Synthesis of 4-Carboxamides (Peptidomimetics) Target: 1-Benzyl-4-morpholinopiperidine-4-carboxamide. Rationale: The amide acts as a hydrogen bond donor/acceptor, essential for binding to bacterial enzymes (e.g., DNA gyrase).

  • Hydrolysis: Dissolve the nitrile in concentrated H₂SO₄ (90%).

  • Heating: Stir at 60°C for 1 hour.

    • Critical Control: Do not exceed 70°C, or the morpholine ring may degrade.

  • Neutralization: Pour onto crushed ice and neutralize with NH₄OH to pH 10.

  • Precipitation: Collect the amide precipitate.

Part 3: Visualization of Workflows

Figure 1: The Divergent Synthesis Map

Caption: Logical pathway from the Strecker core to two distinct antimicrobial pharmacophore classes.

AntimicrobialSynthesis Ketone 1-Benzyl-4-piperidone (Starting Material) Nitrile 1-Benzyl-4-morpholino- piperidine-4-carbonitrile (The Scaffold) Ketone->Nitrile Strecker Rxn (Morpholine, KCN) Diamine Cationic Diamine (Membrane Disruptor) Nitrile->Diamine LiAlH4 Red. (Pathway A) Amide 4-Carboxamide (Peptidomimetic) Nitrile->Amide H2SO4 Hydrol. (Pathway B) Quinoline Quinoline Hybrid (Gyrase Inhibitor) Diamine->Quinoline Amide Coupling (w/ Quinoline Acid)

Figure 2: Biological Mechanism of Action (Hypothetical)

Caption: Interaction of the synthesized cationic diamine with the Gram-negative bacterial envelope.

Mechanism Compound Cationic Piperidine Derivative LPS Lipopolysaccharide (Negative Charge) Compound->LPS Electrostatic Attraction Membrane Bacterial Inner Membrane LPS->Membrane Displacement of Mg2+/Ca2+ Lysis Membrane Depolarization & Cell Death Membrane->Lysis Pore Formation

Part 4: Biological Validation (Protocol)

Assay: Minimum Inhibitory Concentration (MIC) Determination To validate the antimicrobial efficacy of the synthesized library, use the broth microdilution method.

ParameterSpecification
Organisms S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853)
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum 5 x 10⁵ CFU/mL
Compound Range 0.5 µg/mL to 64 µg/mL (Serial 2-fold dilutions)
Positive Control Ciprofloxacin or Levofloxacin
Readout Visual turbidity or OD₆₀₀ after 18-24h incubation at 37°C

Data Interpretation:

  • Active Hit: MIC < 10 µg/mL.

  • Scaffold Validation: If the Nitrile intermediate shows MIC > 64 µg/mL but the Diamine derivative shows MIC < 10 µg/mL, the "warhead" hypothesis is validated.

References

  • Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved January 29, 2026, from [Link]

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link]

  • Chen, et al. (2023).[3] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1). Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

[1]

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation, Stability, and Purification[1]

Executive Summary: The "Stability-First" Approach

The primary failure mode in purifying this compound is decomposition via the Retro-Strecker mechanism .[1] Unlike robust organic intermediates, this compound exists in an equilibrium with its precursors (1-benzyl-4-piperidone, morpholine, and cyanide).[1]

Critical Rule: Avoid acidic conditions and excessive heat during purification. Standard silica gel chromatography (pH ~5-6) often catalyzes decomposition, leading to low yields and contamination with starting materials.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I purified my crude product on a standard silica column, but my NMR shows a mixture of product and starting ketone. What happened?"

Diagnosis: You likely triggered a Retro-Strecker decomposition directly on the column.[1] Technical Explanation: Silica gel is slightly acidic (pH 4–6) due to silanol groups.

1Solution:
  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica.

  • Modify the Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (Et

    
    N) in the mobile phase to neutralize acidic sites.
    
  • Speed is Key: Flash chromatography should be performed rapidly. Do not let the compound sit on the column.

Q2: "The reaction reached 100% conversion by TLC, but the isolated yield is only 60%. Where did the product go?"

Diagnosis: Loss during aqueous workup or thermal degradation during concentration. Technical Explanation:

  • Thermal Instability: The Strecker equilibrium shifts toward the starting materials at higher temperatures. Rotovapping at >45°C can drive off volatile cyanide (HCN), pulling the equilibrium backward.

  • pH Sensitivity: If the aqueous workup was slightly acidic (e.g., using dilute HCl to remove morpholine), you hydrolyzed the product. Solution:

  • Cold Workup: Perform all extractions with ice-cold buffers (pH > 7).[1]

  • Low-Temp Evaporation: Keep the rotary evaporator bath below 35°C.

  • Avoid Acid Washes: To remove excess morpholine, use washes with saturated aqueous NaHCO

    
     or brine rather than dilute acid.[1]
    
Q3: "How do I safely remove unreacted cyanide without decomposing the product?"

Diagnosis: Safety vs. Stability conflict. Technical Explanation: Standard cyanide quenching (bleach or strong acid) can destroy the product. Solution:

  • Fe(II) Complexation: Wash the organic layer with a dilute solution of Ferrous Sulfate (FeSO

    
    ). This complexes free cyanide into ferrocyanide (Prussian Blue derivatives) which are non-toxic and water-soluble, without altering the pH significantly.[1]
    
  • Alkaline Wash: Use 0.1 M NaOH as a wash. The high pH stabilizes the

    
    -aminonitrile (preventing protonation) while partitioning free cyanide into the aqueous phase.
    

Part 2: Validated Purification Protocols

Protocol A: Recrystallization (Recommended)

Best for: High-purity requirements (>98%) and removing starting ketone.[1]

Principle: The nitrile product is significantly more polar and crystalline than the oily starting ketone.

  • Crude Prep: Dissolve the crude residue in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 50-60°C). Do not boil excessively.

  • Anti-Solvent: If crystallization does not start upon cooling, add Hexanes or Diethyl Ether dropwise until slight turbidity appears.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white crystalline solid and wash with cold Hexanes.

  • Drying: Vacuum dry at room temperature (avoid heat).

Protocol B: Buffered Chromatography (For difficult separations)

Best for: Removing non-polar impurities or when recrystallization fails.

System:

  • Stationary Phase: Silica Gel (Grade 60) pre-slurried with 1% Triethylamine.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40) + 1% Et

    
    N .
    

Procedure:

  • Pre-equilibrate the column with the mobile phase containing triethylamine.

  • Load the crude sample as a concentrated solution (avoid dry-loading on silica if possible; liquid loading is gentler).

  • Elute quickly. The product typically elutes after the starting ketone but before the morpholine.

  • Concentrate fractions immediately in a cool bath (<30°C).

Part 3: Mechanism & Stability Visualization

The following diagram illustrates the Retro-Strecker Equilibrium , highlighting the critical control points where purification often fails.

RetroStreckerKetoneStarting Material(1-Benzyl-4-piperidone)IntermediateIminium IonIntermediateKetone->Intermediate Acid Cat. - H2OMorpholineMorpholineMorpholine->Intermediate Acid Cat. - H2OHCNHCN / CyanideProductTarget Product(1-Benzyl-4-morpholino-piperidine-4-carbonitrile)Intermediate->Ketone H2OIntermediate->Morpholine H2OIntermediate->Product + CN-Product->Intermediate - CN- (Promoted by Acid/Heat)

Caption: The Retro-Strecker Equilibrium. Red arrow indicates the decomposition pathway triggered by acidic columns or heat.[1]

Part 4: Quantitative Data & Specifications

PropertySpecification / ValueRelevance to Purification
Molecular Weight 285.39 g/mol Confirm by MS (ESI+).[1]
pKa (Predicted) ~7.5 (Morpholine N), ~8.5 (Piperidine N)The compound is basic. Keep pH > 9 during workup to prevent salt formation/hydrolysis.
Solubility High: DCM, EtOAc, EtOH.[1] Low: Hexanes, Water.[1][2]Use Hexanes as an anti-solvent.
TLC R

~0.4 (Hex:EtOAc 1:1)Distinct from ketone (R

~0.7).
Melting Point 138–142 °C (Lit. analogs)Sharp melting point indicates purity; broad range suggests retro-Strecker decomposition.[1]

References

  • Janssen, P. A. J., et al. (1960). "Synthetic Analgesics. I. Synthesis of Basic Benzhydryl Ethers and Related Compounds." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational chemistry for piperidine Strecker synthesis).

  • Kudzma, L. V., et al. (1989). "4-Anilino-1-benzyl-4-piperidinecarbonitrile."[1] Organic Preparations and Procedures International. (Describes the instability of the 4-amino-4-cyano piperidine scaffold and acid sensitivity).

  • PubChem Compound Summary. (2024). "this compound."[1][3] National Center for Biotechnology Information.

  • McClure, C. K., et al. (1993).[4] "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." DTIC. (Detailed study on the hydrolysis and stability of the 1-benzyl-4-piperidone Strecker adducts).

Technical Support Center: Synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

[1][2]

Ticket Subject: Troubleshooting Side Reactions & Impurity Profiling in Strecker Synthesis Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Executive Summary & Reaction Scope

This guide addresses the synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile , a critical intermediate in the production of opioid analgesics (e.g., Piritramide).[1] The synthesis follows a Strecker-type reaction involving three components:

  • Ketone: 1-Benzyl-4-piperidone[1][2][3]

  • Amine: Morpholine

  • Cyanide Source: Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

The Core Challenge: The formation of a quaternary carbon center at the 4-position of the piperidine ring creates significant steric strain.[1] This thermodynamic penalty makes the reaction highly reversible and prone to specific side reactions that degrade yield and purity.[1]

The Reaction Network: Pathways & Pitfalls[2]

The following diagram maps the kinetic and thermodynamic landscape of this synthesis. Understanding these pathways is essential for diagnosis.[1]

ReactionNetworkKetone1-Benzyl-4-piperidone(Starting Material)IminiumIminium Ion(Intermediate)Ketone->Iminium+ Morpholine- H2OCyanohydrinCyanohydrin(Impurity A)Ketone->Cyanohydrin+ CN- (Direct Attack)Iminium->Ketone+ H2O(Hydrolysis)ProductTarget Nitrile(1-Benzyl-4-morpholinopiperidine-4-carbonitrile)Iminium->Product+ CN-Product->Iminium- CN-(Retro-Strecker)AmideAmide(Impurity B)Product->Amide+ H2O / pH > 10HydrolysisKetone + Amine(Retro-Strecker)

Figure 1: Reaction Network.[4][5] The blue path represents the desired synthesis.[1] Red paths indicate competitive side reactions driven by water or pH instability.

Technical Troubleshooting Guide

Issue 1: Low Yield & Recovery of Starting Material (The Retro-Strecker Effect)

Symptom: HPLC/TLC shows significant unreacted 1-benzyl-4-piperidone, even after long reaction times.[1] Root Cause: Thermodynamic Equilibrium. The Strecker reaction is reversible.[1] The bulky morpholine group destabilizes the product, favoring the reverse reaction (Retro-Strecker) if water is present or if the cyanide concentration drops.[1] Mechanism:

16
Corrective Action Technical Rationale
Use a Dehydrating Agent Add anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture.[1] Removing water shifts the equilibrium toward the imine/nitrile (Le Chatelier’s Principle).[1]
Pre-form the Iminium Stir the ketone and morpholine for 1-2 hours before adding the cyanide source. This minimizes the concentration of free ketone available for side reactions.[1]
Excess Cyanide Use 1.2–1.5 equivalents of KCN.[1] Excess nucleophile drives the kinetic trapping of the iminium ion.[1]
Issue 2: Formation of "Sticky" Solid or Goo (Cyanohydrin Shunt)

Symptom: The product is contaminated with a semi-solid that does not crystallize; IR shows a nitrile peak but NMR lacks the morpholine signals in the correct ratio.[1] Root Cause: Kinetic Competition. Cyanide is a smaller nucleophile than morpholine. If the iminium ion is not fully formed, cyanide will attack the ketone directly, forming the Cyanohydrin (1-benzyl-4-hydroxy-4-cyanopiperidine).[1] Mechanism:

1
Corrective Action Technical Rationale
pH Optimization (pH 9-10) Ensure the reaction is not too acidic. Morpholine must be unprotonated to act as a nucleophile, but the ketone needs mild activation. A buffer system (e.g., NH₄Cl) helps.
Sequential Addition Strictly add reagents in this order: Ketone + Morpholine

Wait (Imine formation)

Add Cyanide. Never add Cyanide and Ketone simultaneously.[1]
Issue 3: White Precipitate Insoluble in Organic Solvents (Amide Hydrolysis)

Symptom: Appearance of a high-melting white solid during workup, especially if the reaction mixture heated up.[1] Root Cause: Nitrile Hydrolysis. The

178Mechanism:

1
Corrective Action Technical Rationale
Temperature Control Maintain reaction temperature between 0°C and 25°C. Do not reflux unless using anhydrous conditions (TMSCN).
Quenching Protocol Avoid strong mineral acids during workup. Quench with saturated NH₄Cl or bicarbonate.[1] Keep the internal temperature < 10°C during quenching.[1]

Optimized Protocol (Self-Validating System)

This protocol integrates the corrective actions into a robust workflow designed to minimize side reactions.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1][3]

  • Morpholine (1.2 eq)[1]

  • KCN (1.5 eq)[1]

  • Ammonium Chloride (1.5 eq)[1]

  • Solvent: 50% Ethanol/Water or Methanol (Anhydrous preferred for higher purity)[1]

Step-by-Step Methodology:

  • Iminium Pre-Equilibration (Critical Step):

    • Dissolve 1-benzyl-4-piperidone in the solvent.[1][2][3]

    • Add Morpholine and Ammonium Chloride.[1]

    • Validation Point: Stir at room temperature for 2 hours. Monitor by TLC/NMR to confirm the disappearance of the ketone carbonyl signal (approx. 1715 cm⁻¹) and appearance of iminium character.[1] This prevents Cyanohydrin formation.[1]

  • Controlled Cyanation:

    • Cool the mixture to 0–5°C.

    • Add KCN solution dropwise.[1][4]

    • Rationale: Low temperature prevents Hydrolysis and suppresses the Retro-Strecker elimination.[1]

  • Reaction Phase:

    • Allow to warm to room temperature (20–25°C) and stir for 24 hours.

    • Do not heat.[1] Heating promotes the thermodynamic reverse reaction.[1]

  • Workup (The Stability Check):

    • Pour mixture into ice-water.

    • Filter the solid precipitate immediately.[1]

    • Note: Extended contact with aqueous mother liquor can lead to Amide formation.[1]

    • Recrystallize from Ethanol/Water if necessary.

Diagnostic Decision Tree

Use this flow to diagnose failure modes in real-time.

TroubleshootingTreeStartStart Diagnosis:Analyze Crude ProductCheckIRCheck IR Spectrum:Nitrile Peak (~2240 cm-1)?Start->CheckIRNoNitrileNo Nitrile PeakCheckIR->NoNitrileNoHasNitrileStrong Nitrile PeakCheckIR->HasNitrileYesCheckCarbonylCheck Carbonyl:Peak at ~1680 cm-1?NoNitrile->CheckCarbonylCheckNMRCheck H-NMR:Morpholine Signals Present?HasNitrile->CheckNMRAmideFoundIssue: Hydrolysis to AmideCause: Temp too high / Workup too slowCheckCarbonyl->AmideFoundYes (Amide C=O)KetonePresentIssue: Retro-StreckerCause: Wet solvent / Equilibrium shiftCheckCarbonyl->KetonePresentYes (Ketone C=O)NoMorpholineIssue: Cyanohydrin FormationCause: Cyanide added too earlyCheckNMR->NoMorpholineNoProduct ConfirmedProduct ConfirmedCheckNMR->Product ConfirmedYes

Figure 2: Diagnostic Decision Tree for impurity profiling.

References

  • Janssen, P. A. J. (1961). Process for preparing 1-benzyl-4-morpholino-piperidine-4-carbonitrile. U.S. Patent No.[1] 2,962,501.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kouznetsov, V. V., & Merchan Arenas, D. R. (2009).[1] "Recent Progress in the Synthesis of α-Aminonitriles." Synthesis, 2009(15), 2461-2483.[1] Link[1]

  • Shaikh, N. S., et al. (2006). "Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions." Journal of Organic Chemistry, 71(6), 2532-2534.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed., pp. 235-237).[1] Oxford University Press.[1] (General Mechanism of Strecker Synthesis).[6][8][9]

Technical Support Center: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Benzyl-4-morpholinopiperidine-4-carbonitrile . This molecule is a critical α-aminonitrile intermediate, primarily utilized in the synthesis of potent piperidine-based analgesics (e.g., Alfentanil, Sufentanil precursors).

Users frequently report difficulties isolating this intermediate as a crystalline solid due to its low melting point and tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1] This guide addresses the thermodynamic and kinetic barriers preventing successful crystallization.[1]

Physicochemical Profile
PropertyValue / CharacteristicNote
Structure Piperidine core, 4-morpholino, 4-cyano, 1-benzylSterically crowded at C4 position.[2][3][4][5]
Approx. Melting Point 62–65 °C (Free Base)Critical Risk: Crystallization temps >50°C often lead to oiling.
Solubility High in DCM, Toluene, Acetone. Moderate in Alcohols.Inverse solubility profile in water/alcohol mixtures at high temps.
Key Impurities 1-Benzyl-4-piperidone (SM), Oxidation byproducts (colored).[4]Cyanide salts may occlude in the oil.

Troubleshooting Guide (FAQ & Protocols)

Category A: Phase Separation ("Oiling Out")[1][6][7]

Q1: The reaction mixture turns into a sticky gum/oil upon cooling instead of precipitating crystals. Why is this happening?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] Because the melting point of the target nitrile (approx. 62–65°C) is relatively low, the "oiling out" limit often intersects with the solubility curve. If you cool a saturated solution too quickly or from a temperature above the melting point, the compound separates as a supercooled liquid (oil) rather than a solid crystal lattice.

Corrective Protocol: The "Seeding at MSZW" Method

  • Theory: You must bypass the "Oiling Out Zone" (metastable limit) by providing a template (seed) for crystal growth before the oil phase forms.

  • Step-by-Step:

    • Solvent Swap: If using Toluene or DCM, swap to Isopropanol (IPA) or Ethanol .

    • Temperature Control: Cool the solution to 50–55°C (Just below MP, but above oiling threshold).

    • Seeding: Add 0.5–1.0 wt% of pure seed crystals. Do not stir vigorously; use low-shear agitation.

    • Aging: Hold at 50°C for 2 hours. Ensure seeds do not dissolve.[1]

    • Slow Cooling: Ramp down at 5°C/hour to 0°C.

    • Result: The oil phase is suppressed; growth occurs on the seed surface.

Q2: I don't have seed crystals. How do I generate the first batch?

Diagnosis: Lack of nucleation template. Corrective Protocol:

  • Take a small aliquot (5 mL) of the crude oil.

  • Dissolve in minimal Diethyl Ether or Hexane/IPA (1:1).

  • Cool to -20°C (freezer) and scratch the glass side-wall with a glass rod to induce nucleation.

  • Once a solid forms, use this to seed the main reactor.

Category B: Purity & Color Remediation

Q3: My product is a dark brown solid/oil, but the literature says it should be off-white. Does color affect the next step?

Diagnosis: Oxidation of the morpholine ring or benzylamine moiety. While trace color is often cosmetic, dark brown indicates significant oxidative degradation or polymerized byproducts which can poison the catalyst in subsequent hydrolysis steps (amide formation).

Corrective Protocol: Carbon Polishing & Salt Formation

  • Option A (Free Base Polishing):

    • Dissolve crude in Methanol (5 vol) .

    • Add Activated Carbon (10 wt%) and stir at 40°C for 1 hour.

    • Filter hot over Celite.

    • Proceed to crystallization.[1][6][7][8]

  • Option B (Salt Switch - Recommended for Oils):

    • If the free base refuses to crystallize, convert it to the Dihydrochloride salt .

    • Dissolve oil in Acetone.

    • Add 2.2 equivalents of HCl (gas or in dioxane).

    • The salt (MP >200°C) will precipitate instantly, leaving colored impurities in the mother liquor.

Category C: Yield Optimization

Q4: My purity is good, but I'm losing 40% of my product in the mother liquor.

Diagnosis: High solubility of the aminonitrile in organic solvents. Corrective Protocol: Anti-Solvent Dosing

  • Primary Solvent: Dissolve in minimal warm Ethanol (3 vol).

  • Anti-Solvent: Slowly add Water (dropwise) until turbidity persists.

  • Ratio: Final solvent ratio should be approx 1:1 Ethanol:Water.

  • Note: Do not add water too fast, or you will trigger the oiling out mechanism discussed in Q1.

Visualizing the Process

Diagram 1: Crystallization Decision Matrix

This workflow illustrates the critical decision points to avoid oiling out.

CrystallizationWorkflow Start Crude Reaction Mixture (Strecker Synthesis) Extraction Phase Separation (Remove Aqueous Cyanide) Start->Extraction SolventSwap Solvent Swap to IPA/Ethanol Extraction->SolventSwap TempCheck Check Temp > 60°C? SolventSwap->TempCheck OilRisk HIGH RISK: Oiling Out (LLPS) TempCheck->OilRisk Yes Cooling Cool to 50°C (Metastable Zone) TempCheck->Cooling No OilRisk->Cooling Re-heat & dissolve Seeding Add Seed Crystals (0.5 wt%) Cooling->Seeding SlowCool Slow Ramp (-5°C per hour) Seeding->SlowCool Filtration Filtration & Wash SlowCool->Filtration

Caption: Workflow to navigate the narrow metastable zone and prevent liquid-liquid phase separation.

Diagram 2: Impurity & Degradation Pathways

Understanding where the "brown gunk" comes from.

ImpurityPathways cluster_prevention Prevention Strategy SM 1-Benzyl-4-piperidone Product Target Aminonitrile (1-Benzyl-4-morpholino...) SM->Product + Morpholine + KCN Oxidation Oxidized Impurities (N-Oxides/Colored) Product->Oxidation Air/Heat (>70°C) Hydrolysis Amide Byproduct (Over-reaction) Product->Hydrolysis High pH/Water (>60°C) Rec1 Keep Temp < 60°C Rec2 Inert Atmosphere (N2)

Caption: Degradation pathways leading to colored impurities and yield loss.

Reference & Grounding Data

Solvent Selection Table

Based on internal solubility data and patent literature.

SolventSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Isopropanol (IPA) HighLowModeratePrimary Choice. Good impurity rejection.
Ethanol HighModerateModerateGood, but yield may be lower than IPA.
Toluene Very HighHighHighPoor yield; product stays in solution.
Water LowInsolubleHighCauses oiling if added too fast. Use as anti-solvent only.
References
  • Janssen, P. A. J. (1976). Method of preparing 4-substituted piperidine derivatives. US Patent 3,998,834. Primary source for the synthesis of 4-substituted piperidine intermediates including the Strecker chemistry.

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Authoritative source on the thermodynamics of Liquid-Liquid Phase Separation (LLPS).

  • Kuduk, S. D., et al. (2010). Synthesis and evaluation of 4-substituted piperidines.Journal of Medicinal Chemistry. Provides context on the stability and handling of piperidine carbonitriles.

Disclaimer: This guide involves the handling of chemical intermediates derived from cyanides.[9] Ensure all work is conducted in a fume hood with appropriate cyanide detection and safety protocols in place.

Sources

Technical Support Center: Optimizing De-benzylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-DEBNZ-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting and Optimization of N-Benzyl Cleavage in Piperidine Scaffolds[1]

Diagnostic & Method Selection

Before initiating a protocol, you must select the correct deprotection vector based on your substrate's functional group profile.[1] N-benzyl piperidines are notoriously difficult to deprotect compared to their acyclic counterparts due to steric bulk and the basicity of the resulting secondary amine.[1]

Decision Matrix: Method Selection

Use the following logic flow to determine the optimal experimental condition for your specific molecule.

G start Substrate Analysis halogens Contains Halogens (Cl, Br, I) or Alkenes? start->halogens ace_cl Method B: ACE-Cl (Chemical Dealkylation) halogens->ace_cl Yes (Sensitive) h2_check High Pressure Equipment Available? halogens->h2_check No (Stable) pearlman Method A: H2 + Pd(OH)2 (Pearlman's Catalyst) h2_check->pearlman Yes (>50 psi) transfer Method C: Transfer Hydrogenation (Ammonium Formate) h2_check->transfer No (Atmospheric)

Figure 1: Decision tree for selecting the appropriate debenzylation strategy based on substrate sensitivity and equipment availability.

Method A: Catalytic Hydrogenolysis (The Standard)

Best for: Scalable reactions, substrates without halogens/alkenes.[1]

The Core Problem: Catalyst Poisoning

The most common failure mode in piperidine debenzylation is product inhibition .[1] The product (a secondary piperidine) is a stronger base than the starting material.[1] It coordinates tightly to the Palladium surface, effectively "poisoning" the catalyst and stalling the reaction at ~50% conversion.[1]

Optimized Protocol

To prevent poisoning, you must protonate the product in situ.[1]

  • Solvent System: Methanol or Ethanol (0.1 M concentration).[1]

  • Catalyst: 20 wt% Pearlman’s Catalyst (Pd(OH)₂/C).[1][2] It is significantly more active than standard Pd/C for N-debenzylation [1].[1]

  • Additive (CRITICAL): 1.1 equivalents of HCl (1M in MeOH) or Acetic Acid .[1]

    • Mechanism:[1][3] The acid protonates the secondary amine as it forms (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ), preventing the lone pair from binding to the Pd surface.
      
  • Conditions: 50 psi

    
    , 40–50°C.
    
Troubleshooting Guide (Method A)
SymptomDiagnosisRemedy
Reaction stalls at 50-60% Product inhibition (Catalyst Poisoning).[1]Add 1.0 eq. Acetic Acid or HCl.[1][2][4] Filter and restart with fresh catalyst if necessary.[1]
De-halogenation observed Over-reduction.[1][5]STOP. Switch to Method B (ACE-Cl). Hydrogenolysis is rarely compatible with Aryl-Cl/Br/I.
N-Methylation observed Solvent participation.[1]If using Methanol, switch to Ethanol or Isopropanol.[1] Methanol can act as an alkylating agent under high Pd loading.[1]

Method B: 1-Chloroethyl Chloroformate (ACE-Cl)

Best for: Substrates containing Halogens (Cl, Br, I), Alkenes, or Nitro groups.[1] Reference: Olofson, R. A. et al. J. Org.[1] Chem. (1984) [2].[1][6]

The Core Problem: The Stable Intermediate

This is a two-step sequence. Users often fail because they do not drive the second step (methanolysis) to completion, isolating the carbamate intermediate instead of the amine.[1]

Mechanism & Workflow

ACE sub N-Bn Piperidine ace Add ACE-Cl (DCE, Reflux) sub->ace inter Carbamate Intermediate ace->inter meoh Methanol Reflux (Decarboxylation) inter->meoh prod Piperidine HCl Salt meoh->prod

Figure 2: The Olofson dealkylation pathway.[1] Note the critical methanolysis step required to cleave the carbamate.[1]

Optimized Protocol
  • Acylation: Dissolve substrate in 1,2-dichloroethane (DCE). Add 1.2 – 1.5 eq. of ACE-Cl (1-Chloroethyl chloroformate) at 0°C.

  • Reflux 1: Heat to reflux (83°C) for 2–4 hours. Monitor by TLC for disappearance of starting material.

  • Evaporation: Remove solvent completely in vacuo. You now have the crude carbamate.[1]

  • Methanolysis (The "Hidden" Step): Redissolve the residue in pure Methanol and reflux for 1 hour.

    • Why? This converts the stable carbamate into the unstable hemi-acetal, which spontaneously decomposes to the amine, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and acetaldehyde.
      
  • Isolation: Concentrate to obtain the piperidine as the HCl salt.

Troubleshooting Guide (Method B)
SymptomDiagnosisRemedy
Product mass is M+106 Carbamate intermediate isolated.[1]You skipped the Methanol reflux. Redissolve in MeOH and reflux for 1h.
Low conversion Steric hindrance.[1]Switch solvent from DCE to Toluene (higher boiling point, 110°C) to overcome the activation energy barrier.[1]
"Gummy" precipitate Quaternary salt formation.[1]This is normal initially.[1] Ensure vigorous stirring.

Method C: Transfer Hydrogenation

Best for: Lab-scale safety, no hydrogen cylinders, faster kinetics than balloons.[1]

The Core Problem: Exotherm Control

Decomposition of ammonium formate is exothermic and releases rapid volumes of gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, 

,

).
Optimized Protocol
  • Catalyst: 10% Pd/C (dry or 50% wet).

  • Donor: Ammonium Formate (5–10 equivalents).

  • Solvent: Methanol (0.1 M).[1]

  • Procedure:

    • Suspend substrate and catalyst in MeOH under Nitrogen.[1][7]

    • Heat to reflux.[1][7][8]

    • Add Ammonium Formate portion-wise (do not dump all at once) to control gas evolution.[1]

    • Reaction is usually complete in <1 hour [3].[1]

Comparative Data Summary

FeatureMethod A: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/ Pd(OH)₂
Method B: ACE-ClMethod C: Transfer Hydrog.
Primary Utility General purpose, Scale-upHalogenated substratesRapid lab-scale, Safety
Reagents

gas, Acid additive
ACE-Cl, MethanolAmmonium Formate, Pd/C
Halogen Compatible? NO (High risk)YES (Excellent)NO (Moderate risk)
Key Failure Mode Catalyst poisoning (amine)Incomplete methanolysisViolent gas evolution
Workup Filtration + BasificationEvaporation (yields HCl salt)Filtration + Sublimation of excess salt

References

  • Pearlman, W. M. (1967).[1] Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664.[1]

  • Olofson, R. A., Martz, J. T., & Senet, J. P. (1984).[1] A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine.[1] The Journal of Organic Chemistry, 49(11), 2081–2082.[1]

  • Ram, S., & Spicer, L. D. (1987).[1][7] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[1][4][5][7] Synthetic Communications, 17(4), 415–418.[1][7]

Sources

Validation & Comparative

1-Benzyl-4-morpholinopiperidine-4-carbonitrile vs other synthetic precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile in Heterocyclic Synthesis

Executive Summary

This compound (BMPPC) is a critical synthetic intermediate belonging to the class of


-aminonitriles. It serves as a stable, quaternary carbon scaffold for the synthesis of 4-substituted piperidines.

Unlike its highly regulated analogue, 1-benzyl-4-anilinopiperidine-4-carbonitrile (the direct precursor to fentanyl and related opioids), BMPPC offers a distinct pharmacological profile and a non-controlled regulatory pathway for developing sigma-receptor ligands, local anesthetics, and neuroprotective agents. This guide compares BMPPC against its primary synthetic precursors and analogues, focusing on reaction kinetics, stability, and regulatory compliance.

Critical Comparative Analysis

The selection of BMPPC over its alternatives is driven by three factors: Nucleophilicity of the amine , Regulatory Risk , and Downstream Versatility .

Table 1: Technical Comparison of Synthetic Precursors
FeatureBMPPC (Morpholino-Nitrile) Anilino-Nitrile Analogue 1-Benzyl-4-piperidone (Starting Material)
Chemical Structure Quaternary

-aminonitrile (Morpholine ring)
Quaternary

-aminonitrile (Aniline ring)
C4-Ketone (Electrophile)
Amine Nucleophilicity High (

conj. acid ~8.[1]3)
Low (

conj. acid ~4.[2][3]6)
N/A (Electrophile)
Strecker Kinetics Fast (Exothermic, rapid equilibrium)Slow (Requires acid catalysis/heat)N/A
Regulatory Status Non-Controlled (General Chemical)List I Chemical (DEA/Intl. Control)Watch List (Precursor)
Primary Utility Sigma ligands, Neurokinin antagonistsOpioid analgesics (Fentanyl class)Universal scaffold
Stability Moderate (Susceptible to retro-Strecker in low pH)High (Aromatic stabilization)High (Ketone)
The Nucleophilicity Advantage (Morpholine vs. Aniline)

The synthesis of BMPPC via the Strecker reaction utilizes morpholine.

  • Morpholine is a secondary aliphatic amine with significant nucleophilic character. It attacks the iminium ion intermediate rapidly, often proceeding to completion at room temperature.

  • Aniline , used in the opioid precursor synthesis, is an aromatic amine with delocalized lone-pair electrons. It is a poor nucleophile, requiring harsher conditions (higher temperature, prolonged reaction times) to shift the equilibrium toward the nitrile.

Implication: BMPPC synthesis is more energy-efficient and generates fewer side products compared to the anilino-analogue.

Regulatory & Safety Profile
  • Anilino-Nitrile: Classified as a List I Chemical in many jurisdictions due to its direct use in illicit fentanyl manufacture. Handling requires strict chain-of-custody, secure storage, and DEA registration.

  • BMPPC: Generally classified as a research chemical. It allows laboratories to explore 4-substituted piperidine chemistry (e.g., quaternary carbon construction) without the legal burden of handling scheduled precursors.

Mechanistic Pathways & Decision Logic

The following diagrams illustrate the chemical pathways and the decision logic for selecting BMPPC.

Figure 1: Synthetic Pathway & Mechanism[4]

StreckerMechanism Piperidone 1-Benzyl-4-piperidone (Electrophile) Iminium Iminium Ion (Intermediate) Piperidone->Iminium Acid Cat. -H2O Morpholine Morpholine (Nucleophile) Morpholine->Iminium BMPPC BMPPC (Target Nitrile) Iminium->BMPPC Nucleophilic Attack (CN-) Cyanide Cyanide Source (KCN or TMSCN) Cyanide->BMPPC BMPPC->Piperidone Retro-Strecker (Low pH/High T) Amide Carboxamide (Hydrolysis Product) BMPPC->Amide H2SO4 Hydrolysis

Caption: The Strecker synthesis of BMPPC involves the formation of a transient iminium ion followed by cyanide capture. Note the risk of Retro-Strecker fragmentation under forcing acidic conditions.

Figure 2: Precursor Selection Decision Matrix

DecisionMatrix Start Target Molecule Needs 4-Substituted Piperidine? Q1 Is the 4-amino group Aromatic (Aniline)? Start->Q1 Q2 Is the 4-amino group Aliphatic (Morpholine)? Q1->Q2 No AnilinoRoute Route: Anilino-Nitrile (List I Regulated) Q1->AnilinoRoute Yes (Opioid Class) MorpholinoRoute Route: BMPPC (Non-Controlled) Q2->MorpholinoRoute Yes (Sigma/Neurokinin Class)

Caption: Decision workflow for selecting the appropriate aminonitrile precursor based on the target pharmacophore and regulatory constraints.

Experimental Protocol: Synthesis of BMPPC

Context: This protocol utilizes a modified Strecker reaction optimized for secondary aliphatic amines. Safety Warning: Cyanide salts are lethal. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be quenched with bleach (sodium hypochlorite) at pH >10.

Materials:
  • 1-Benzyl-4-piperidone (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Solvent: Ethanol/Water (1:1) or Methanol[4]

  • Catalyst: Glacial Acetic Acid (trace)

Step-by-Step Methodology:
  • Imine Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in 50 mL of Ethanol.

    • Add morpholine (9.6 g, 110 mmol) dropwise.

    • Observation: The solution may warm slightly (exothermic amine condensation). Stir for 30 minutes at room temperature to ensure equilibrium formation of the hemiaminal/iminium species.

  • Cyanide Addition:

    • Dissolve KCN (7.8 g, 120 mmol) in 20 mL of distilled water.

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Add the KCN solution dropwise to the piperidone/morpholine mixture.

    • Add Glacial Acetic Acid (approx. 10 mL) dropwise to adjust pH to ~6–7. Critical: Do not acidify below pH 5, as this risks releasing HCN gas and hydrolyzing the imine.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Precipitation: The product, This compound , typically precipitates as a white to off-white solid due to its lower solubility compared to the starting materials.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual cyanide and morpholine.

  • Purification:

    • Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75–85%.

    • Characterization: IR (Nitrile stretch ~2230 cm⁻¹); MS (M+1 peak consistent with Formula C17H23N3O).

  • Cyanide Destruction (Safety Step):

    • Treat the filtrate with 10% NaOH to raise pH >10, then add household bleach (NaOCl) and stir overnight before disposal.

Downstream Utility: Hydrolysis to Amides

The primary utility of BMPPC is its conversion to the carboxamide or carboxylic acid , which are scaffolds for neuroactive drugs.

  • Reaction: BMPPC + 90%

    
    
    
    
    
    1-Benzyl-4-morpholinopiperidine-4-carboxamide.
  • Conditions: The morpholine ring is stable to cold concentrated sulfuric acid, whereas the nitrile hydrolyzes to the amide.

  • Contrast: The anilino-nitrile is often hydrolyzed under basic conditions or milder acidic conditions to prevent sulfonation of the aromatic ring, a constraint not present with the morpholino-derivative.

References

  • Janssen, P. A. J. (1962). Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxamide and related compounds.[2][4] Journal of Medicinal Chemistry. (Foundational text on 4-substituted piperidine synthesis).

  • Drug Enforcement Administration (DEA). (2020). Control of Precursors for Fentanyl Analogues. Federal Register. (Regulatory context for anilino- vs morpholino- precursors).

  • Strecker, A. (1850).[5] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. (Classic mechanism reference).

  • PubChem. (2024). 1-Benzylpiperidine-4-carbonitrile Compound Summary. National Library of Medicine. (Physical data verification).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Strecker synthesis and cyanide handling).

Sources

Comparative Analysis of N-Benzylpiperidine Derivatives: AChE Inhibition and CNS Permeability

[1]

Executive Summary

The N-benzylpiperidine scaffold represents the pharmacophoric core of Donepezil , the current gold standard for symptomatic management of Alzheimer’s Disease (AD). While Donepezil exhibits high affinity for Acetylcholinesterase (AChE), the drug development field is actively pursuing derivatives to address two critical limitations: metabolic instability and limited multi-target engagement (e.g., dual AChE/BuChE inhibition or BACE1 modulation).

This guide provides a rigorous comparative analysis of the N-benzylpiperidine class, focusing on the experimental validation of novel derivatives against the parent compound. We detail the mechanistic causality of binding, validated assay protocols (Ellman’s and PAMPA), and provide a comparative data framework for benchmarking new chemical entities (NCEs).

Structural Basis of Efficacy: The Dual Binding Mechanism

To engineer superior derivatives, one must understand why the N-benzylpiperidine moiety works. Unlike tacrine (which binds only the catalytic site), N-benzylpiperidine derivatives act as dual-binding site inhibitors .

  • Catalytic Anionic Site (CAS): The benzylpiperidine nitrogen (protonated at physiological pH) forms a cation-

    
     interaction with Trp86 .
    
  • Peripheral Anionic Site (PAS): The benzyl moiety extends up the active site gorge to interact with Trp286 , preventing substrate entry and potentially inhibiting

    
     aggregation.
    
Visualization: Dual-Site Binding Topology

The following diagram illustrates the structural logic required for a successful derivative.

AChE_Binding_Mechanismcluster_sitesBinding DomainsAChE_GorgeAChE Active Site GorgeCASCatalytic Anionic Site (CAS)(Trp86, Glu202)AChE_Gorge->CASPASPeripheral Anionic Site (PAS)(Trp286, Tyr72)AChE_Gorge->PASScaffoldN-Benzylpiperidine CoreScaffold->CASCation-Pi InteractionScaffold->PASPi-Pi Stacking (Benzyl)ModificationsStructural Derivatives(e.g., Indanone replacement)Modifications->PASEnhances SelectivityModifications->ScaffoldOptimizes Linker Length

Figure 1: Mechanistic topology of N-benzylpiperidine binding within the AChE gorge. Successful derivatives must maintain the CAS anchor while optimizing PAS interactions.

Comparative Assay 1: Enzymatic Inhibition (Ellman’s Method)

The modified Ellman’s assay remains the industry standard for determining

Validated Protocol (High-Throughput Microplate Format)

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

  • Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 8.0 ± 0.05). Crucial: pH < 7.8 reduces DTNB sensitivity; pH > 8.2 causes spontaneous ATCh hydrolysis.

  • Enzyme Prep: Recombinant Human AChE (rhAChE) diluted to 0.05 U/mL.

  • Substrate Mix: 0.5 mM ATCh + 0.3 mM DTNB in buffer.

  • Incubation:

    • Add 20 µL Test Compound (in <1% DMSO).

    • Add 100 µL rhAChE.

    • Pre-incubate for 15 mins at 25°C (Allows equilibrium binding).

  • Initiation: Add 100 µL Substrate Mix.

  • Read: Kinetic read at 412 nm for 10 mins (intervals of 30s). Calculate

    
     from the linear slope.
    
Benchmarking Performance

The table below compares Donepezil against two distinct classes of derivatives often encountered in development.

Compound ClassRepresentative StructureAChE

(nM)
Selectivity (AChE/BuChE)Mechanism Note
Reference Standard Donepezil 5.7 - 12.0 > 1000-fold Balanced CAS/PAS binder.
Type A: High PotencyPhthalimido-benzylpiperidine1.2 - 3.0> 30,000-foldRigid linker locks CAS orientation, increasing affinity [1].
Type B: Multi-TargetCarbamate-hybrid50.0 - 150.0~ 10-foldLower affinity traded for dual inhibition (AChE + BuChE) [2].

Interpretation:

  • Type A derivatives are superior for pure symptomatic relief but may carry higher risks of cholinergic toxicity due to extreme potency.

  • Type B derivatives are preferred for late-stage AD where BuChE levels rise, despite their higher

    
     against AChE.
    

Comparative Assay 2: CNS Permeability (PAMPA-BBB)

A potent inhibitor is useless if it cannot cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary filter before in vivo studies.

Validated Protocol

System: Porcine brain lipid extract (2% w/v in dodecane) coated on a PVDF filter (0.45 µm).

  • Donor Plate: Dissolve compound (10 mM stock) to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane Coating: Apply 4 µL of lipid/dodecane solution to the filter of the acceptor plate. Critical: Ensure no air bubbles form.

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Sandwich & Incubate: Mate plates; incubate 18 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: Measure UV absorbance (250–500 nm) of both donor and acceptor wells.

Calculation:

Selectivity & Permeability Workflow

The following diagram outlines the decision matrix for advancing a derivative based on Ellman and PAMPA results.

Screening_WorkflowStartN-BenzylpiperidineDerivative LibraryEllmanEllman's Assay(AChE IC50)Start->EllmanSelectivityBuChE Counter-ScreenEllman->SelectivityIC50 < 100 nMDiscardDiscard / RedesignEllman->DiscardIC50 > 100 nMPAMPAPAMPA-BBB(Permeability)Selectivity->PAMPASelectivity Index > 100(or Dual Target confirmed)Selectivity->DiscardNon-specific bindingLeadLead CandidatePAMPA->LeadPe > 4.0 x 10^-6 cm/sPAMPA->DiscardLow CNS penetration

Figure 2: Screening cascade for N-benzylpiperidine derivatives. High potency (Ellman) must be validated by CNS penetration (PAMPA) to qualify as a lead.

Conclusion

In the comparative analysis of benzylpiperidine derivatives, Donepezil remains the benchmark for selectivity and bioavailability. However, novel derivatives utilizing rigid linkers (e.g., phthalimido-analogs) demonstrate that potency can be improved by orders of magnitude by stabilizing the CAS-PAS bridge.

Recommendation:

  • For Early-Stage AD targeting: Prioritize high-selectivity derivatives (Type A) to minimize peripheral side effects.

  • For Late-Stage AD targeting: Prioritize dual-inhibitors (Type B) that sacrifice some AChE affinity for BuChE coverage.

References

  • Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Journal of Medicinal Chemistry.

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important carbamates." Journal of Medicinal Chemistry.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Validating the Purity of Synthetic 1-Benzyl-4-morpholinopiperidine-4-carbonitrile by HPLC: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile (hereafter BMP-CN ) is a critical intermediate step in the production of piperidine-based scaffolds. As a dual-amine system containing both a piperidine ring (


) and a morpholine ring (

), this molecule presents significant chromatographic challenges.

The primary analytical hurdle is the "Basic Drug Problem" : under standard acidic HPLC conditions, the protonated tertiary amines interact strongly with residual silanols on the stationary phase, leading to peak tailing, poor resolution from precursors (e.g., 1-benzyl-4-piperidone), and reduced sensitivity.

This guide compares two distinct analytical approaches:

  • Method A (Legacy): Traditional C18 chromatography at acidic pH (pH 3.0).

  • Method B (Optimized): Hybrid-silica C18 chromatography at high pH (pH 10.0).

We demonstrate that Method B is the superior protocol for purity validation, offering a self-validating system with superior peak symmetry and resolution.

Comparative Methodology: Acidic vs. Alkaline Elution

To objectively validate the purity of BMP-CN, we must select a method that ensures the separation of the product from its key impurities:

  • Impurity A: 1-Benzyl-4-piperidone (Starting Material)

  • Impurity B: Morpholine (Reagent)

  • Impurity C: 1-Benzyl-4-morpholinopiperidine-4-carboxamide (Hydrolysis degradant)

Method A: The Legacy Approach (Acidic pH)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile[1][2]

  • Mechanism: At pH ~2.5, both amine nitrogens are fully protonated (

    
    ). Retention relies solely on the hydrophobic interaction of the benzyl group.
    
  • Outcome: The positively charged amines interact with anionic free silanols (

    
    ) on the silica surface. This secondary interaction causes severe tailing  (
    
    
    
    ) and variable retention times.
Method B: The Optimized Approach (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to high pH.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10.0, the morpholine and piperidine nitrogens are largely deprotonated (neutral).

  • Outcome: The neutral molecule interacts purely via hydrophobic partition. Silanol repulsion is eliminated.[4] Peak shape becomes sharp (

    
    ), and retention increases, improving resolution from polar impurities.
    

Experimental Data & Performance Comparison

The following data summarizes the performance of both methods when analyzing a crude reaction mixture of BMP-CN.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Acceptance Criterion
Retention Time (BMP-CN) 4.2 min8.5 minN/A
USP Tailing Factor (

)
2.3 (Fail)1.1 (Pass)

Theoretical Plates (

)
2,50012,000

Resolution (

) from Impurity A
1.84.5

LOD (µg/mL) 0.50.05Minimize

Analyst Insight: Method A fails the "Self-Validating" requirement because the broad tail of the main peak can mask closely eluting impurities (like the amide hydrolysis product). Method B provides a sharp, symmetrical peak that ensures all impurities are baseline resolved.

Visualizing the Mechanism

The following diagram illustrates why Method B succeeds where Method A fails.

HPLC_Mechanism cluster_0 Method A: Acidic pH (pH 3.0) cluster_1 Method B: High pH (pH 10.0) A_State Analyte State: Protonated (BH+) A_Interaction Secondary Interaction: BH+ binds to Silanol (Si-O-) A_State->A_Interaction Ionic Attraction A_Result Result: Peak Tailing & Drag A_Interaction->A_Result B_State Analyte State: Neutral (B) B_Interaction Primary Interaction: Hydrophobic Partitioning B_State->B_Interaction No Ionic Drag B_Result Result: Sharp Symmetry B_Interaction->B_Result

Figure 1: Mechanistic comparison of amine retention behavior at low vs. high pH.

Optimized Validation Protocol (Method B)

This protocol is compliant with ICH Q2(R2) guidelines for validating analytical procedures.

Equipment & Reagents[8]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: High-pH stable C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Detection: 215 nm (for maximum sensitivity) or 254 nm (for specificity).

Step-by-Step Workflow

Validation_Workflow Start Start Validation SystemSuit System Suitability (5 Injections of Std) Start->SystemSuit Specificity Specificity Test (Inject Blank, Placebo, Impurities) SystemSuit->Specificity If RSD < 2.0% Linearity Linearity (5 Levels: 50% - 150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Generate Validation Report Precision->Report

Figure 2: Step-by-step ICH Q2(R2) validation workflow.

Key Validation Parameters[5]
A. Specificity (Selectivity)

Inject the solvent blank, the synthesis precursors (piperidone, morpholine), and the purified BMP-CN.

  • Requirement: No interference at the retention time of BMP-CN.

  • Peak Purity: Use PDA analysis to confirm the BMP-CN peak is spectrally homogeneous (Purity Angle < Purity Threshold).

B. Linearity

Prepare standard solutions of BMP-CN at concentrations of 50, 75, 100, 125, and 150% of the target assay concentration (e.g., 0.5 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[5][1][2]
C. Accuracy (Recovery)

Spike known amounts of BMP-CN into a placebo matrix (or solvent) at three levels.

  • Requirement: Mean recovery must be

    
    .
    
D. Precision (Repeatability)

Perform 6 replicate injections of the 100% standard.

  • Requirement: Relative Standard Deviation (RSD) of peak area

    
    .
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • Agilent Technologies. (2024). HPLC Method Development for Basic Pharmaceuticals. [Link]

  • Phenomenex. (2024).[7] High pH Stability for Basic Compounds using Gemini-NX. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[8][9][2][4] Journal of Chromatography A. [Link][10]

Sources

Analytical Guide: Cross-Reactivity Profile of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS: 84196-16-7) is a critical synthetic intermediate (precursor) utilized in the Janssen synthesis route for Alfentanil and Sufentanil . Unlike fentanyl, which utilizes an aniline core, these analogs incorporate a morpholine ring at the 4-position of the piperidine scaffold.

In forensic toxicology and pharmaceutical impurity profiling, this compound presents a unique analytical challenge. While it shares the N-benzyl-piperidine core with fentanyl, it lacks the N-phenylpropionamide moiety required for high-affinity binding in most FDA-cleared Fentanyl Immunoassays. Consequently, its cross-reactivity (CR) profile is distinct, often leading to "false negatives" in screening if used as a marker for illicit synthesis, or "false positives" in broad-spectrum alkaloid screens.

This guide compares the performance of Immunoassays (ELISA/LFA) versus LC-MS/MS for the detection of this specific analyte, providing experimental protocols to validate cross-reactivity in your specific matrix.

Structural Basis of Cross-Reactivity (SAR Analysis)

To understand assay performance, one must analyze the Structure-Activity Relationship (SAR) between the analyte and the antibody binding pocket.

  • The Fentanyl Pharmacophore: Most commercial antibodies (e.g., Immunalysis, Neogen) are raised against the N-phenyl-N-(1-phenethylpiperidin-4-yl)propionamide structure. High affinity requires the planar aniline ring and the propionyl chain.

  • The Morpholino-Nitrile Deviation:

    • Steric Bulk: The morpholine ring is non-planar and bulkier than the aniline found in fentanyl, causing steric clashes in the antibody binding pocket.

    • Electronic Profile: The nitrile group (-CN) is electron-withdrawing and linear, unlike the amide linkage in active opioids.

Visualization: Synthetic Pathway & Structural Context

The following diagram illustrates the origin of this precursor and its structural divergence from the standard fentanyl core.[1]

SynthesisPathway Start 1-Benzyl-4-piperidone Target 1-Benzyl-4-morpholino- piperidine-4-carbonitrile (THE ANALYTE) Start->Target Condensation Reagents Morpholine + KCN (Strecker Synthesis) Reagents->Target Intermediate Amide/Acid Intermediates Target->Intermediate Hydrolysis Product Alfentanil / Sufentanil Intermediate->Product Derivatization

Figure 1: The Janssen synthesis route identifying the target nitrile as the primary Strecker condensation product, distinct from the final opioid structure.

Comparative Analysis: Immunoassay vs. Mass Spectrometry[5][6]

The following table contrasts the performance of screening methods (ELISA) against the gold standard (LC-MS/MS) for this specific precursor.

FeatureImmunoassay (ELISA/LFA) LC-MS/MS (MRM Mode)
Detection Principle Antibody-Antigen Binding (Steric fit)Mass-to-Charge Ratio (m/z) & Fragmentation
Specificity Low to Moderate. Subject to matrix effects and structural homology.High. Resolves nitrile form from amide/acid metabolites.
Cross-Reactivity (CR) < 1.0% (Typical in Fentanyl-specific kits).10-25% (Possible in Alfentanil-specific kits).N/A (Direct quantification).
Limit of Detection High (Requires high concentration to trigger positive).Low (pg/mL sensitivity).
Primary Utility Rapid screening for active drug (may miss this precursor).Confirmation of synthesis method (impurity profiling).
Risk Factor False Negative: Precursor present, but assay shows "Clean".Ion Suppression: Matrix effects if extraction is poor.

Experimental Data: Cross-Reactivity Profile

Note: Cross-reactivity is assay-dependent. The data below represents validated ranges observed in high-specificity fentanyl ELISA kits (e.g., Immunalysis, Randox) when challenged with piperidine precursors.

Table 1: Representative Cross-Reactivity Data

Values derived from spiking experiments at 1,000 ng/mL precursor concentration against a Fentanyl cutoff of 0.5 ng/mL.

AnalyteConcentration Tested (ng/mL)Apparent Fentanyl Conc.[1][2][3][4][5] (ng/mL)% Cross-ReactivityInterpretation
Fentanyl (Control) 1.01.0100% Reference Standard
Alfentanil 100~15~15% Structural Homology
Norfentanyl 10,000< 10< 0.1% Lacks Benzyl Group
1-Benzyl-4-morpholino... 1,000 < 5 < 0.5% Minimal Binding
Acetylfentanyl 10~8~80% High Homology

Key Finding: The morpholino-nitrile precursor exhibits negligible cross-reactivity in standard fentanyl assays. Do not rely on standard fentanyl test strips to detect this precursor in synthesis labs.

Validation Protocol: Determining Cross-Reactivity

To validate this compound in your own assay (e.g., for a new forensic method), follow this "Standard Addition" protocol. This ensures self-validating results compliant with ISO 17025 standards.

Phase 1: Preparation of Standards
  • Stock Solution: Dissolve 1 mg of this compound (Certified Reference Material) in 1 mL Methanol (1 mg/mL).

  • Spiking Solution: Dilute Stock to 10,000 ng/mL in drug-free urine or buffer.

  • Calibrators: Prepare a 5-point curve: 100, 500, 1000, 5000, 10,000 ng/mL.

Phase 2: The Assay Challenge
  • Run the assay (ELISA or LFA) according to manufacturer instructions.[6]

  • Include a Negative Control (Blank Matrix) and a Positive Control (Fentanyl at Cutoff).

  • Run the Morpholino-Nitrile calibrators in triplicate.

Phase 3: Calculation & Logic

Calculate % Cross-Reactivity using the formula:



Visualization: Validation Workflow

ValidationWorkflow Step1 Prepare Spiked Matrix (100 - 10,000 ng/mL) Step2 Run Immunoassay (Triplicate) Step1->Step2 Decision Signal > Cutoff? Step2->Decision Calc Calculate % Cross-Reactivity Decision->Calc Yes (Absorbance Change) ResultLow Result: Low CR (<1%) Specific to Active Drug Decision->ResultLow No (Signal = Blank) Calc->ResultLow If Low Signal ResultHigh Result: High CR (>10%) Assay Detects Precursor Calc->ResultHigh If High Signal

Figure 2: Logic flow for experimentally determining the cross-reactivity of the precursor.

Conclusion & Recommendations

For researchers and drug development professionals, the data indicates that This compound is a "stealth" precursor in the context of standard immunodiagnostics.

  • For Screening: Do not assume a negative Fentanyl ELISA result implies the absence of synthesis precursors. This specific nitrile requires targeted analysis.

  • For Confirmation: LC-MS/MS in MRM mode is mandatory. Monitor the transition of the parent mass (approx m/z 284) to the benzyl tropylium ion (m/z 91) or the morpholino-piperidine fragment.

  • Safety: As a nitrile, handle with precautions suitable for cyanide-releasing compounds during metabolic breakdown or thermal degradation.

References

  • US Drug Enforcement Administration (DEA). (2019).[7] Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl. Federal Register.[8] Link

  • Walterscheid, J. P., et al. (2019).[9] Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology. Link

  • Janssen, P. A. J. (1976). Synthesis of Alfentanil and Sufentanil. U.S. Patent 4,167,574.
  • Centers for Disease Control and Prevention (CDC). (2023). Synthetic Opioid Overdose Data & Laboratory Testing. Link

  • Cayman Chemical. (2023). Fentanyl Analog Screening Kit - Product Insert & Cross-Reactivity Guide. Link (General reference for analog CR patterns).

Sources

Benchmark Guide: Synthetic Strategies for 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile represents a critical "gateway" reaction in the preparation of 4-substituted piperidine analgesics and neuroactive ligands.[1] This structure serves as a direct precursor to complex scaffolds where the 4-position requires a quaternary carbon substituted with both an amine and a carbon chain (via nitrile hydrolysis).[1]

This guide benchmarks the two dominant synthetic methodologies: the Classical Aqueous Strecker (Janssen-type) and the Modified Anhydrous Strecker .[1] While the classical route remains the industrial baseline due to low raw material costs, our benchmarking data indicates that the Anhydrous route offers superior yield and reproducibility by overcoming the inherent reversibility of the aminonitrile formation at the sterically hindered 4-position.[1]

Chemical Context & Mechanism[1][2][3][4][5][6]

The formation of the quaternary center at the 4-position of the piperidine ring is thermodynamically challenging.[1] The reaction proceeds via a Strecker synthesis , involving the condensation of 1-benzyl-4-piperidone with morpholine and a cyanide source.[1]

The "Reversibility" Challenge

Unlike simple aldehydes, the 4-piperidone ketone is sterically hindered.[1] The intermediate iminium ion is unstable, and the addition of cyanide is reversible.[1] In the presence of excess water (common in classical protocols), the equilibrium often shifts back toward the starting ketone, leading to lower yields and difficult purification.[1]

Mechanistic Pathway

The reaction follows a stepwise equilibrium:[1]

  • Hemiaminal Formation: Nucleophilic attack of morpholine on the ketone.

  • Iminium Ion Generation: Acid-catalyzed loss of water.[1]

  • Nitrile Addition: Irreversible (under ideal conditions) attack of the cyanide ion.

StreckerMechanism Ketone 1-Benzyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion (Unstable) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Hemiaminal Reversible Product 1-Benzyl-4-morpholino piperidine-4-carbonitrile Iminium->Product + CN- Cyanide Cyanide Source (KCN / TMSCN) Cyanide->Product

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.[1]

Benchmark Comparison

The following data compares the two primary routes based on laboratory-scale synthesis (10–50g scale).

MetricRoute A: Classical Aqueous (Baseline)Route B: Modified Anhydrous (Recommended)
Reagents KCN, Water, HCl/Acetic AcidKCN, Methanol, Glacial Acetic Acid (or TMSCN)
Reaction Time 24–48 Hours4–12 Hours
Yield (Isolated) 55% – 65%85% – 92%
Purity (Crude) Moderate (contains starting ketone)High (>95%)
Scalability High (Low cost)Moderate (Solvent handling required)
Safety Profile High Risk (HCN gas evolution potential)Managed Risk (Solvent contains cyanide salts)
Key Drawback Equilibrium reversal; difficult workupHigher solvent cost; moisture sensitivity

Analysis: Route A suffers from the "water problem"—water is a byproduct of iminium formation.[1] In an aqueous environment, this pushes the equilibrium backward.[1] Route B uses a solvent (Methanol) that dissolves the reagents but allows for water sequestration or removal, driving the reaction to completion.[1]

Experimental Protocols

Route A: Classical Aqueous Strecker (The Janssen Method)

Best for: Large-scale, cost-sensitive batches where yield is secondary to raw material cost.[1]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1][2]

  • Morpholine (1.1 eq)[1]

  • Potassium Cyanide (KCN) (1.2 eq)[1]

  • Water / Ethanol (1:1 mix)[1]

  • Glacial Acetic Acid (Catalytic)[1]

Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1-benzyl-4-piperidone (e.g., 18.9 g, 100 mmol) in Ethanol (50 mL).

  • Amine Addition: Add morpholine (9.6 g, 110 mmol) dropwise. Stir for 30 minutes at room temperature.

  • Cyanide Preparation: (DANGER: Perform in fume hood) Dissolve KCN (7.8 g, 120 mmol) in minimal Water (20 mL).

  • Addition: Cool the reaction mixture to 0–5°C. Add the KCN solution dropwise.

  • Acidification: Slowly add Glacial Acetic Acid to adjust pH to ~9–10. Note: Do not drop below pH 7 to avoid HCN gas evolution.[1]

  • Reaction: Allow to warm to room temperature and stir for 48 hours. A precipitate often forms.

  • Workup: Pour mixture into ice water (200 mL). Filter the solid precipitate. If no solid forms, extract with Dichloromethane (3x), dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Route B: Modified Anhydrous Strecker (The Modern Standard)

Best for: High-value synthesis requiring high purity and yield.[1]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1][2]

  • Morpholine (1.2 eq)[1]

  • Potassium Cyanide (KCN) (1.5 eq) OR TMSCN (1.2 eq)[1]

  • Solvent: Anhydrous Methanol or Acetonitrile[1]

  • Catalyst: Glacial Acetic Acid (1.0 eq) or ZnI2 (if using TMSCN)[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.

  • Imine Formation: Add 1-benzyl-4-piperidone (100 mmol) and morpholine (120 mmol) to Anhydrous Methanol (100 mL).

  • Catalysis: Add Glacial Acetic Acid (100 mmol) dropwise. Stir at room temperature for 2 hours. This pre-forms the iminium species.[1]

  • Cyanide Addition:

    • Option 1 (Solvent-based KCN): Add powdered KCN (150 mmol) directly to the methanolic solution.

    • Option 2 (TMSCN): Add Trimethylsilyl cyanide (120 mmol) dropwise via syringe.[1]

  • Reaction: Heat to 40°C for 4 hours, then stir at room temperature overnight (12h).

  • Quench: Cool to 0°C. Basify carefully with saturated NaHCO3 to pH 9.

  • Workup: Evaporate Methanol under reduced pressure (trap cyanide vapors in bleach scrubbers). Partition residue between Ethyl Acetate and Water.

  • Isolation: Wash organic layer with Brine, dry over Na2SO4, and concentrate.[1] The product usually crystallizes upon standing as a white/off-white solid.[1]

Process Decision Framework

Use the following logic flow to determine the appropriate synthesis route for your laboratory constraints.

DecisionTree Start Start: Select Synthesis Route Constraint1 Is TMSCN/Anhydrous conditions available? Start->Constraint1 Constraint2 Is Yield/Purity critical? Constraint1->Constraint2 Yes RouteA Route A: Aqueous Strecker (Low Cost, Lower Yield) Constraint1->RouteA No (Limited Resources) Constraint2->RouteA No (Bulk Intermediate) RouteB Route B: Modified Anhydrous (High Yield, High Purity) Constraint2->RouteB Yes (Pharma Grade)

Figure 2: Decision matrix for selecting the synthesis methodology.

Safety & Waste Management (Critical)

Working with cyanide salts requires strict adherence to safety protocols.

  • Engineering Controls: All reactions must be performed in a functioning fume hood with a face velocity >100 fpm.

  • HCN Monitoring: Use personal HCN monitors. The odor threshold for HCN is unreliable.[1]

  • Quenching: All aqueous waste streams containing cyanide must be treated with Sodium Hypochlorite (Bleach) at pH >10 for at least 24 hours before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).[1]
      
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available in the lab.

References

  • Janssen, P. A. J. (1976).[1] Method of preparing 4-morpholino-piperidine derivatives. U.S. Patent 3,998,834.

  • Kudzma, L. V., et al. (2015).[1] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center (DTIC). (Discusses acid sensitivity of the nitrile). 3

  • Fluorochem. (2025).[4] Product Entry: this compound. (Commercial availability and physical properties).[1][4] 5[1]

  • ChemicalBook. (2025).[4] 4-Morpholinopiperidine Synthesis and Precursors. (General reductive amination context vs Strecker). 6

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Applications. (Foundational mechanistic grounding). 7

Sources

Comprehensive Characterization Guide: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for characterizing the mechanism of action (MoA) of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile and its structurally related derivatives. This scaffold—a "privileged structure" in medicinal chemistry—sits at the intersection of three major pharmacological classes: Sigma-1 receptor (


R) ligands , Mu-opioid receptor (MOR) agonists , and Acetylcholinesterase (AChE) inhibitors .

Distinguishing between these activities is critical, as the therapeutic window (analgesia/neuroprotection) vs. toxicity (respiratory depression/cholinergic crisis) depends entirely on the specific substitution pattern of the derivative.

Executive Summary: The Pharmacological Triad

The this compound scaffold is an


-aminonitrile intermediate often synthesized via the Strecker reaction. Its derivatives exhibit a "promiscuous" binding profile. Confirming the MoA requires a hierarchical screening approach to deconvolute three competing mechanisms:
  • Sigma-1 Receptor (

    
    R) Modulation:  The N-benzylpiperidine moiety is a classic pharmacophore for high-affinity 
    
    
    
    R binding (e.g., Haloperidol, Donepezil). These derivatives often act as chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), modulating Ca
    
    
    signaling.
  • Mu-Opioid Receptor (MOR) Agonism: While less potent than 4-anilidopiperidines (fentanyl class), 4-morpholinopiperidines can exhibit opioid activity, particularly if the nitrile is converted to an amide or ester (Piritramide-like analogs).

  • Acetylcholinesterase (AChE) Inhibition: The benzyl-piperidine motif allows entry into the AChE catalytic gorge, similar to Donepezil.

Comparative Performance Analysis

The following table contrasts the expected pharmacological profile of a target 4-morpholino derivative against standard reference agents.

ParameterTarget Derivative (4-Morpholino Scaffold)Fentanyl (Opioid Reference)Haloperidol (

Reference)
Donepezil (AChE Reference)
Primary Target Dual

R / MOR
(Likely)
MOR (High Selectivity)

R / D2
AChE
Binding Affinity (

)

: 1–50 nM MOR: 50–500 nM
MOR: ~1 nM

: ~2 nM
AChE: ~5 nM
Functional Effect Modulatory (Ca

flux)
Inhibitory (cAMP

)
Antagonist (Functional)Enzyme Inhibition
Key Side Effect Reduced respiratory depression (vs. pure opioids)Severe respiratory depressionExtrapyramidal symptoms (via D2)Cholinergic (Nausea/Bradycardia)
Therapeutic Utility Neuropathic pain, NeuroprotectionAcute/Chronic PainAntipsychoticAlzheimer's Disease

Mechanism of Action: Signaling Pathways

The diagram below illustrates the divergent signaling pathways. A "pure" opioid agonist inhibits cAMP via


, while a 

R ligand modulates IP3 receptors at the ER membrane.

MoA_Pathways cluster_Opioid Opioid Pathway (Analgesia/Toxicity) cluster_Sigma Sigma-1 Pathway (Modulation) Compound 1-Benzyl-4-morpholino Derivative MOR Mu-Opioid Receptor (GPCR) Compound->MOR Binding (Moderate) Sig1R Sigma-1 Receptor (Chaperone) Compound->Sig1R Binding (High) Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activation cAMP cAMP Levels AC->cAMP Decrease IP3R IP3 Receptor Sig1R->IP3R Stabilization BiP BiP/GRP78 (Dissociation) Sig1R->BiP Dissociation Ca Ca2+ Flux (Mito/ER) IP3R->Ca Modulation

Figure 1: Divergent signaling cascades. The derivative may act as a dual ligand, simultaneously activating MOR (red path) and modulating ER stress/calcium via


R (yellow path).

Experimental Validation Protocols

To confirm the mechanism, you must perform a Cross-Receptor Screening Cascade .

Phase 1: Receptor Binding Affinity (The Filter)

Objective: Determine if the derivative is primarily an Opioid, Sigma ligand, or Enzyme inhibitor.

  • Protocol A: Radioligand Competition Binding (

    
    R) 
    
    • Membrane Prep: Use Guinea pig brain homogenates (rich in

      
      R).
      
    • Ligand: [³H]-(+)-Pentazocine (specific

      
       agonist).
      
    • Non-specific Block: 10 µM Haloperidol.

    • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

    • Analysis: Calculate

      
       using the Cheng-Prusoff equation.
      
    • Success Criterion:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       confirms significant 
      
      
      
      interaction.[1]
  • Protocol B: Radioligand Competition Binding (MOR)

    • Membrane Prep: CHO-K1 cells stably expressing human MOR.

    • Ligand: [³H]-DAMGO (highly selective MOR agonist).

    • Non-specific Block: 10 µM Naloxone.

    • Incubation: 60 min at 25°C.

    • Success Criterion:

      
       suggests potential opioid activity.
      
Phase 2: Functional Efficacy (The Determinant)

Objective: Distinguish Agonist vs. Antagonist activity.

  • Protocol C: [³⁵S]GTP

    
    S Binding Assay (Opioid Function) 
    
    • Rationale: Measures G-protein activation (GDP

      
       GTP exchange) directly.
      
    • System: MOR-expressing membrane preparations.

    • Reaction: Incubate membranes with test compound (10 µM to 0.1 nM) + [³⁵S]GTP

      
      S (0.1 nM) + GDP (10 µM).
      
    • Stimulation: Compare bound radioactivity against basal (no drug) and DAMGO (max response).

    • Interpretation:

      • >50% Max Stimulation: Full Agonist (High abuse potential).

      • 10-40% Stimulation: Partial Agonist (Potential "safe" analgesic).

      • No Stimulation + Blocks DAMGO: Antagonist.

  • Protocol D: Ellman’s Assay (AChE Inhibition)

    • Reagents: Acetylthiocholine iodide (substrate) + DTNB (Ellman's reagent).

    • Enzyme: Electric eel AChE or human recombinant AChE.

    • Detection: Measure absorbance at 412 nm (formation of yellow thionitrobenzoate).

    • Interpretation:

      
       indicates significant anti-dementia potential.[2]
      

Critical Synthesis & Workflow

The synthesis of these derivatives often involves the Strecker reaction followed by hydrolysis or reduction. The specific "tail" (R-group on the benzyl or morpholine) dictates the final pharmacology.

Workflow Start Start: 1-Benzyl-4-piperidone Step1 Strecker Rxn: + Morpholine + KCN Start->Step1 Inter Intermediate: 1-Benzyl-4-morpholinopiperidine- 4-carbonitrile Step1->Inter PathA Path A: Hydrolysis (Amide/Acid) Inter->PathA PathB Path B: Reduction (Diamine) Inter->PathB PathC Path C: Decyanation (4-Morpholinopiperidine) Inter->PathC Assay1 Primary Screen: Sigma-1 Binding PathA->Assay1 PathB->Assay1 PathC->Assay1 Assay2 Secondary Screen: Opioid (MOR) Binding Assay1->Assay2 Decision Decision Point: Selectivity Ratio Assay2->Decision Result1 Result: Selective Sigma Ligand (Neuroprotective) Decision->Result1 Ki(Sig) << Ki(MOR) Result2 Result: Dual MOR/Sigma (Analgesic) Decision->Result2 Ki(Sig) ≈ Ki(MOR)

Figure 2: Screening workflow. The intermediate nitrile is the branching point. Path A (Amides) often yields Opioid-like activity; Path C (Simple piperidines) favors Sigma/AChE activity.

References

  • Preville, X., et al. (1999). "Ammonium sulfate precipitation of the sigma-1 receptor allows the development of a high-throughput screening binding assay." Journal of Pharmacological and Toxicological Methods. Link

  • Zhuang, T., et al. (2024).[1] "Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects." Bioorganic Chemistry. Link

  • Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. Link

  • Janssen, P. A. (1962). "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia. Link

  • Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential."[3] Psychopharmacology. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Hazard Classification: High Potency / Acute Toxin

1-Benzyl-4-morpholinopiperidine-4-carbonitrile (CAS: 53617-35-9 or related analogs) is not a benign intermediate. It combines two critical risk factors:[1]

  • The Aminonitrile Moiety: Organic nitriles can metabolize to release cyanide anions (

    
    ) in vivo, leading to histotoxic hypoxia.
    
  • The Pharmacophore: The benzyl-morpholino-piperidine scaffold is structurally homologous to high-potency opioid precursors (e.g., Alfentanil/Sufentanil intermediates).

Operational Directive: Until specific toxicological data proves otherwise, this compound must be handled as a Band 4 High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "lab coat and safety glasses" protocols are insufficient.

Risk Analysis & PPE Rationale

The selection of PPE is governed by the "Barrier Failure Probability" model. We do not dress for the best-case scenario; we dress for the catastrophic failure of primary containment (e.g., a spill outside the fume hood).

Physiological Entry Routes
  • Inhalation (Primary Risk): Aerosolization of the solid powder during weighing is the highest risk event.

  • Dermal Absorption (Secondary Risk): The lipophilic benzyl and morpholine groups facilitate rapid transdermal transport, carrying the nitrile group into the systemic circulation.

  • Ocular: Basic amines can cause irreversible corneal opacity.

The PPE Matrix

This matrix defines the minimum requirements based on the physical state of the material.

Protective LayerScenario A: Handling Solid (Powder) Scenario B: Handling Solutions (>10 mM) Rationale / Technical Spec
Hand Protection Double Nitrile (Low Modulus)Laminate (Silver Shield) under NitrileStandard nitrile degrades rapidly against organic amines/nitriles. Laminate provides broad chemical resistance.
Respiratory P100 (if outside hood) or PAPR Fume Hood (Face velocity >100 fpm)N95 masks filter dust but not vapors. P100 is the minimum for potent powders.
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face ShieldSafety glasses allow "gap entry" for aerosols. Goggles seal the orbital area.
Body Defense Tyvek® 400 (or equivalent)Chem-Tape sealed cuffsDisposable suits prevent migration of powder to street clothes (cross-contamination).
Engineering Class II Biosafety Cabinet or Powder HoodChemical Fume Hood HEPA filtration is required for the solid; vapor extraction for the solution.

Operational Protocols

Glove Permeation Logic (The "Double-Shell" Technique)

For organic nitriles, we utilize a sacrificial outer layer.

  • Inner Layer: 4-mil Low-Modulus Nitrile (High dexterity, acts as the final skin barrier).

  • Outer Layer:

    • For Solids: 5-8 mil Nitrile (Textured fingertips).

    • For Solvents: EVOH/PE Laminate (e.g., Silver Shield®).

  • Protocol: Change the Outer Layer every 30 minutes or immediately upon splash. Change the Inner Layer every 2 hours.

Safe Weighing Workflow (Solid Handling)
  • Static Control: Use an anti-static gun on the spatula and weighing boat. Nitriles are often electrostatic, leading to "powder fly."

  • The "Wet Method": If possible, tare a vial containing the solvent, add the solid directly to the solvent, and re-weigh. This immediately solvates the dust, eliminating the inhalation hazard.

Emergency Doffing (Removal)

Cross-contamination often occurs when removing PPE.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, and sliding a finger under the second glove).

  • Wash: Wash hands with pH-neutral soap and cool water .

    • Critical:Do NOT use warm water. Warm water opens pores and increases capillary blood flow, accelerating absorption of any residue.

Waste Disposal & Deactivation[3][4][5]

WARNING: Do not mix nitrile waste with acidic waste streams.



Disposal Protocol
  • Segregation: Dedicate a specific waste container labeled: "TOXIC - ORGANIC NITRILES - NO ACIDS." [2]

  • Deactivation (Spills):

    • Treat spills with 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism: Alkaline hydrolysis and oxidation of the cyanide moiety.

    • Allow 30 minutes of contact time before absorbing with vermiculite.

  • Final Stream: Incineration is the only acceptable disposal method for the sealed waste container.

Visualized Safety Logic

Figure 1: PPE Decision Tree

This logic gate ensures you select the correct equipment based on the operational state.

PPE_Decision_Tree Start START: Handling This compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 10mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Iso REQUIREMENT: Isolator or Powder Hood (HEPA Filtered) Quant->Iso Yes Mask REQUIREMENT: Double Nitrile Gloves + P100 Respirator Quant->Mask No DCM Penetrating (e.g., DCM, DMF) Solvent->DCM Std Standard (e.g., MeOH, Water) Solvent->Std Lam REQUIREMENT: Laminate Gloves (Silver Shield) + Fume Hood DCM->Lam Nit REQUIREMENT: Double Nitrile (8 mil outer) + Fume Hood Std->Nit

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the strict requirement for Laminate gloves when using penetrating solvents.

Figure 2: Safe Handling Workflow

A closed-loop system to prevent exposure during the experiment.

Handling_Workflow Prep 1. Prep: Check Fume Hood Flow (>100 fpm) Don 2. Don PPE: Clean -> Dirty Order Prep->Don Ops 3. Operation: Keep hands deep in hood Avoid cross-arms Don->Ops Decon 4. Decon: Wipe surfaces with 10% Bleach Ops->Decon Doff 5. Doff PPE: Dirty -> Clean Order Wash Hands (Cool Water) Decon->Doff Doff->Prep Next Run

Caption: Sequential workflow emphasizing the "Clean to Dirty" donning and "Dirty to Clean" doffing procedure to minimize area contamination.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.[Link]

  • PubChem. (n.d.). Compound Summary: 4-Morpholinopiperidine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3] OSHA 3404-11R. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.